molecular formula C8H12N2O B1365759 4-methoxy-N1-methylbenzene-1,2-diamine CAS No. 3360-78-9

4-methoxy-N1-methylbenzene-1,2-diamine

Cat. No.: B1365759
CAS No.: 3360-78-9
M. Wt: 152.19 g/mol
InChI Key: LJGJDFAHHABYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N1-methylbenzene-1,2-diamine ( 3360-78-9) is an aromatic ortho-diamine compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research application is as a key precursor in the solvent-controllable synthesis of nitrogen-containing heterocycles. Specifically, it is a central intermediate in the photoreaction of 4-methoxyazobenzenes for the selective synthesis of two important classes of compounds: N-arylbenzene-1,2-diamines and 1-aryl-1H-benzimidazoles . The 1-aryl-1H-benzimidazole scaffold is of significant interest in pharmaceutical research for its biological activity, including potential applications as inhibitors for platelet-derived growth factor receptor (PDGFR) and cyclooxygenase (COX) . Furthermore, such structures are investigated for use in optoelectronic materials . Researchers value this diamine for its role in transition-metal-free synthetic pathways, offering a simpler and safer alternative to methods that require metal catalysts or unstable intermediates . The compound should be stored in a dark place, sealed in a dry environment, and at a temperature of 2-8°C to maintain stability . Please Note: This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGJDFAHHABYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403861
Record name 4-methoxy-N1-methylbenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3360-78-9
Record name 4-methoxy-N1-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-N-methylbenzene-1,2-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

solubility of 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Solubility Profiling & Handling of 4-Methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9)

Part 1: Executive Summary & Chemical Identity

Compound: 4-Methoxy-N1-methylbenzene-1,2-diamine CAS Registry Number: 3360-78-9 Synonyms: 4-methoxy-N-methyl-o-phenylenediamine; 4-methoxy-N1-methyl-1,2-benzenediamine.[1]

Strategic Significance: This compound is a critical "coupler" intermediate in the synthesis of benzimidazole-based therapeutics and oxidative hair dyes.[1] Its structural uniqueness lies in the ortho-diamine functionality combined with an electron-donating methoxy group.[1] This specific arrangement renders the molecule highly reactive toward oxidative coupling but also susceptible to rapid degradation (auto-oxidation) in aerobic environments.[1]

Key Physicochemical Metrics (Experimental & Predicted):

PropertyValue / RangeConfidenceSource/Rationale
Physical State Solid (Crystalline)HighExperimental (MP 78-80°C)
Melting Point 78–80 °CHighVendor COA / Literature
pKa (Base) ~6.1 – 6.3MediumPredicted (Analogue: N-Me-o-PDA)
LogP 1.2 – 1.5MediumQSAR Consensus (XLogP3)
Water Solubility pH-Dependent (High in Acid)HighFunctional Group Analysis
Stability Critical: Air-SensitiveHighOrtho-diamine motif

Part 2: Physicochemical Profiling & Solubility Landscape

The Solubility-Stability Paradox

The cannot be decoupled from its stability.[1] In the presence of oxygen, the ortho-diamine moiety undergoes radical oxidation to form purple/black phenazine-like oligomers.[1]

  • Implication: "Turbidity" in a solubility test may be degradation precipitate, not the parent compound.[1]

  • Requirement: All solubility profiling must be conducted under anaerobic conditions (Argon/Nitrogen).[1]

Aqueous Solubility & pH Dependence

The molecule exhibits classic weak base behavior.[1]

  • pH > 7 (Neutral Species): The free base has moderate solubility (est. 1–5 g/L) due to the polarity of the methoxy group and hydrogen bonding capability of the amines, balanced by the lipophilic benzene ring.

  • pH < 5 (Cationic Species): Solubility increases exponentially as the N1-methylamine (and subsequently the primary amine) protonates.[1] The dihydrochloride salt (analogous to CAS 25148-68-9) is highly water-soluble (>100 g/L).[1]

Organic Solvent Compatibility

For process chemistry (e.g., benzimidazole cyclization), the following solvent compatibility applies:

  • High Solubility: DMSO, Methanol, Ethanol, DMF.[1]

  • Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.[1]

  • Low Solubility: Hexanes, Heptane (Antisolvents for crystallization).[1]

Part 3: Visualization of Chemical Equilibria

The following diagram illustrates the protonation states and the competing oxidation pathway that researchers must mitigate.

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) Neutral Solute (Neutral) pH > 7 (Lipophilic) Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Cation1 Mono-Cation pH ~ 4-6 (Soluble) Neutral->Cation1 + H+ Oxidized Oxidation Products (Azo/Phenazine Tars) INSOLUBLE PRECIPITATE Neutral->Oxidized O2 (Air Exposure) Rapid Degradation Cation1->Neutral - H+ Cation2 Di-Cation pH < 2 (Highly Soluble) Cation1->Cation2 + H+ Cation2->Cation1 - H+

Figure 1: Solubility equilibrium vs. oxidative degradation pathways.[1] Note that oxidation leads to irreversible precipitation, often mistaken for saturation.[1]

Part 4: Experimental Protocol (Anaerobic Shake-Flask)

Objective: Determine thermodynamic solubility without oxidative interference.

Materials:
  • Solvent: HPLC-grade water (buffered to pH 7.4, 4.0, and 1.2) or organic solvent.[1][2][3]

  • Gas: High-purity Argon (Ar) or Nitrogen (N2).[1]

  • Vessels: Amber glass vials with septum caps (to block light).

  • Reducing Agent (Optional): Ascorbic acid (0.1% w/v) can be added to aqueous buffers to scavenge residual oxygen.[1]

Step-by-Step Methodology:
  • Solvent Degassing (Critical):

    • Sparge the solvent with Ar/N2 for at least 15 minutes prior to use.[1]

    • Why: Removes dissolved oxygen that catalyzes the formation of "purple tar" impurities.[1]

  • Sample Preparation (Glovebox/Schlenk):

    • Weigh excess solid 4-methoxy-N1-methylbenzene-1,2-diamine into the amber vial.

    • Add the degassed solvent.[1]

    • Purge the headspace with Ar and seal immediately with a PTFE-lined septum cap.[1]

  • Equilibration:

    • Agitate (shake/stir) at 25°C for 24 hours.

    • Visual Check: If the solution turns dark purple/black, oxidation has occurred.[1] The data point is compromised. A light brown/amber color is acceptable.[1]

  • Filtration & Analysis:

    • Use a syringe filter (0.45 µm PTFE) pre-flushed with inert gas.[1]

    • Dilute the filtrate immediately into mobile phase containing an antioxidant (e.g., 0.1% ascorbic acid in MeOH).[1]

    • Quantification: HPLC-UV (254 nm or 280 nm).[1]

      • Note: The methoxy group provides a distinct UV signature compared to standard phenylenediamines.[1]

Part 5: Applications & Synthesis Implications

Benzimidazole Synthesis

This compound is a precursor for 5-methoxy-1-methyl-1H-benzimidazole .[1]

  • Solubility Impact: The cyclization reaction with formic acid or aldehydes is often performed in aqueous HCl or DMF .[1]

  • Protocol: Dissolve the diamine in dilute HCl (solubility is high due to salt formation). Add the carbonyl source.[1] The acidic environment protects the amine from oxidation during the initial heating phase.

Hair Dye Formulation
  • Role: Acts as a "coupler" that reacts with primary intermediates (e.g., p-phenylenediamine) in the presence of peroxide.[1]

  • Formulation: It must be formulated in an airtight environment or encapsulated to prevent premature oxidation before application.[1] High solubility in the alkaline cream base (ammonia/MEA) is required for even color deposition.

References

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2013).[1][4] Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt. SCCS/1491/12.[1][4] Link

    • Context: Provides toxicological and physicochemical benchmarks for methoxy-methyl-phenylenediamine analogs.[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 3085161, 4-Methoxybenzene-1,2-diamine dihydrochloride. Link[1]

    • Context: Solubility and pKa data for the unmethylated parent compound (CAS 102-51-2) used for QSAR bridging.[1]

  • Sigma-Aldrich. (2024).[1][5] Product Specification: 4-Methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9).[1] Link

    • Context: Confirmation of physical state (Solid) and melting point (78-80°C).[1]

  • LookChem. (2024).[1] N-Methyl-o-phenylenediamine Properties (CAS 4760-34-3). Link

    • Context: Surrogate data for the N-methyl-o-diamine core structure (pKa ~6.17).[1]

Sources

The Strategic Synthesis and Application of 4-methoxy-N1-methylbenzene-1,2-diamine: A Technical Primer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-methoxy-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that has garnered significant interest as a versatile intermediate in the synthesis of complex heterocyclic structures. Its unique arrangement of a methoxy group, a primary amine, and a secondary methylamine on a benzene ring provides a valuable scaffold for the construction of novel molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides an in-depth look at the synthesis, properties, and applications of this compound, offering a technical resource for researchers leveraging its synthetic potential. While the initial discovery of this specific molecule is not prominently documented, its utility is evident in its application as a precursor in multi-step syntheses.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of 4-methoxy-N1-methylbenzene-1,2-diamine are summarized below.

PropertyValueSource
CAS Number 3360-78-9[1]
Molecular Formula C₈H₁₂N₂O[1][2]
Molecular Weight 152.19 g/mol [1][2]
Melting Point 78-80 °C[2]
Appearance Brown solid[2]
Storage Keep in a dark place, Store at 4 to 8 °C[2]

Core Synthesis Protocol: From Nitroaniline to Diamine

The most direct and reliable synthesis of 4-methoxy-N1-methylbenzene-1,2-diamine involves the reduction of its corresponding nitroaniline precursor, 4-methoxy-N-methyl-2-nitroaniline. This transformation is a cornerstone of aromatic chemistry, providing a high-yield pathway to the desired diamine.

Experimental Rationale

The choice of a reduction reaction is predicated on the well-established chemistry of converting an aromatic nitro group into a primary amine. The secondary methylamine and the methoxy group are generally stable under these reductive conditions, ensuring the integrity of the core molecular framework. The synthesis of the nitroaniline precursor itself is achieved through the methylation of 4-methoxy-2-nitroaniline.

Step-by-Step Synthesis Workflow

The following diagram illustrates the two-step synthetic sequence to obtain 4-methoxy-N1-methylbenzene-1,2-diamine.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction A 4-methoxy-2-nitroaniline B 4-methoxy-N-methyl-2-nitroaniline A->B  Methyl iodide, NaH, DMF   C 4-methoxy-N-methyl-2-nitroaniline D 4-methoxy-N1-methylbenzene-1,2-diamine C->D  Reduction (e.g., H₂, Pd/C)   G A 4-methoxy-N1-methylbenzene-1,2-diamine B Benzimidazole Derivative A->B  Reaction with Glycolic Acid in HCl  

Sources

Unlocking New Research Avenues: A Technical Guide to the Potential of 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Versatile Building Block

In the dynamic landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. This guide delves into the promising, yet underexplored potential of 4-methoxy-N1-methylbenzene-1,2-diamine . With its unique arrangement of a methoxy group, a primary amine, and a secondary N-methylamine on a benzene ring, this compound presents a versatile platform for a multitude of research applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties and, more importantly, a forward-looking perspective on its potential research uses. We will move beyond a simple recitation of facts to explore the causal relationships between its structure and its potential applications, offering both theoretical grounding and practical experimental frameworks.

Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. 4-methoxy-N1-methylbenzene-1,2-diamine is a solid, brown compound with a molecular weight of 152.19 g/mol .[1][2] Key physicochemical data are summarized below:

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O[1][2]
Molecular Weight152.19 g/mol [1][2]
Melting Point78-80 °C[1]
AppearanceBrown solid[1]
Storage Conditions4 to 8 °C, keep in dark place[1]

The strategic placement of the two amino groups ortho to each other, combined with the electron-donating methoxy group at the para position to one of them, dictates its chemical reactivity and potential applications. The N-methylation of one amine group introduces asymmetry and alters its nucleophilicity and steric hindrance compared to its unmethylated counterpart, 4-methoxybenzene-1,2-diamine.

Potential Research Applications: A Forward Look

The true potential of 4-methoxy-N1-methylbenzene-1,2-diamine lies in its utility as a versatile building block in several key areas of chemical and pharmaceutical research.

Advanced Ligand Synthesis for Catalysis

The presence of two nitrogen atoms in a 1,2-diamine arrangement makes this molecule an excellent candidate for the synthesis of novel bidentate ligands for transition metal catalysis. Diamine ligands have proven instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the scope of these transformations.[3][4][5]

Causality: The two nitrogen atoms can chelate to a metal center, forming a stable complex that can facilitate catalytic cycles. The electronic properties of the ligand, influenced by the methoxy and methyl groups, can be fine-tuned to modulate the reactivity and selectivity of the catalyst. The electron-donating methoxy group can increase the electron density on the metal center, potentially enhancing its catalytic activity in certain reactions, such as Ullmann-type couplings.[5]

Experimental Workflow: Synthesis of a Novel Copper-Diamine Catalyst and its Application in C-N Cross-Coupling

This protocol outlines the synthesis of a copper(I) complex with 4-methoxy-N1-methylbenzene-1,2-diamine and its subsequent use in a representative C-N cross-coupling reaction.

experimental_workflow cluster_synthesis Ligand-Copper Complex Synthesis cluster_coupling C-N Cross-Coupling Reaction start_synth Mix 4-methoxy-N1-methylbenzene-1,2-diamine and CuI in anhydrous toluene reflux Reflux under inert atmosphere (N2) for 4 hours start_synth->reflux cool Cool to room temperature reflux->cool filter Filter the resulting precipitate cool->filter wash Wash with cold diethyl ether filter->wash dry Dry under vacuum to yield the [Cu(diamine)I] complex wash->dry start_coupling Combine aryl bromide, amine, K3PO4, and the synthesized Cu-diamine catalyst in a sealed tube dry->start_coupling Catalyst add_solvent Add DMSO as solvent start_coupling->add_solvent heat Heat at 80-120 °C for 12-24 hours add_solvent->heat workup Reaction workup (extraction and purification) heat->workup product Isolate and characterize the N-arylated product workup->product

Caption: Workflow for the synthesis of a copper-diamine catalyst and its application in a C-N cross-coupling reaction.

Synthesis of Novel Heterocyclic Scaffolds

Ortho-phenylenediamines are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines.[6] The asymmetry of 4-methoxy-N1-methylbenzene-1,2-diamine offers a route to specifically substituted heterocyclic derivatives that could be of interest in medicinal chemistry and materials science.

Causality: The vicinal primary and secondary amines can undergo condensation reactions with various electrophiles. For instance, reaction with a carboxylic acid or its derivative would lead to the formation of a 2-substituted-1-methyl-5-methoxybenzimidazole. The choice of the reaction partner dictates the resulting heterocyclic core.

Protocol: Synthesis of a 1-Methyl-5-methoxy-2-substituted-benzimidazole

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-N1-methylbenzene-1,2-diamine in glacial acetic acid.

  • Addition of Aldehyde: To this solution, add 1.1 equivalents of an appropriate aldehyde (R-CHO).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Exploration of Potential Biological Activity

The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7] Benzamide derivatives, which can be synthesized from this diamine, have shown interesting biological activities, including antibacterial and antifungal effects.[8][9]

Causality: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule, which can be critical for its interaction with biological targets. The diamine functionality itself can be a key pharmacophoric element or can be used to attach the molecule to other pharmacologically active moieties. The N-methyl group can improve metabolic stability and cell permeability.

Logical Relationship: From Building Block to Potential Therapeutic Agent

drug_discovery_path start 4-methoxy-N1-methylbenzene-1,2-diamine derivatization Chemical Derivatization (e.g., acylation, condensation) start->derivatization library Library of Novel Compounds (e.g., benzimidazoles, amides) derivatization->library screening High-Throughput Screening (e.g., enzymatic assays, cell-based assays) library->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization preclinical Preclinical Development optimization->preclinical

Caption: A potential pathway from 4-methoxy-N1-methylbenzene-1,2-diamine to a therapeutic candidate.

Safety and Handling

Conclusion: A Call for Exploration

4-methoxy-N1-methylbenzene-1,2-diamine represents a promising, yet underutilized, building block for chemical research. Its unique structural features position it as a valuable precursor for the synthesis of novel ligands for catalysis, complex heterocyclic scaffolds, and potentially biologically active molecules. This guide has aimed to provide a comprehensive overview of its potential and to lay a foundation for future research endeavors. It is our hope that this document will inspire scientists and researchers to explore the full potential of this versatile compound, leading to new discoveries and innovations in chemistry and drug development.

References

  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. Retrieved from [Link]

  • Corey Organics. (n.d.). N-Methyl-4-Nitrobenzene-1,2-Diamine. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-Methoxy-N1-methylbenzene-1,2-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-methoxy-N-methylbenzene-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • Oelgemöller, M., & Griesbeck, A. G. (2003). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Photochemical & Photobiological Sciences, 2(2), 169–173. Retrieved from [Link]

  • Monfette, S., & Fagnou, K. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(5), 571–580. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science. Retrieved from [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry and Environmental Research, 8, 275-286. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-1-n-methylbenzene-1,2-diamine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Bio-active N-Methyl-Methoxy-Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological macromolecules, making it a cornerstone for the development of therapeutics with a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[2][3] This application note provides a detailed guide for the synthesis of specifically substituted benzimidazoles using 4-methoxy-N1-methylbenzene-1,2-diamine. The strategic inclusion of the N-methyl and methoxy groups is deliberate; these functionalities can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles, enhancing properties like solubility, metabolic stability, and target binding affinity. We will explore the underlying reaction mechanisms, provide field-tested protocols, and discuss the rationale behind key experimental choices.

Mechanistic Rationale: The Phillips Condensation and its Variants

The synthesis of the benzimidazole core from an o-phenylenediamine and a carbonyl-containing partner is a classic and robust transformation. The most common methods involve condensation with either an aldehyde or a carboxylic acid (or its derivatives).

The reaction with an aldehyde typically proceeds through the initial formation of a Schiff base (imine) intermediate. The asymmetry of our starting material, 4-methoxy-N1-methylbenzene-1,2-diamine, introduces an interesting mechanistic consideration. The primary amine is generally more nucleophilic and less sterically hindered than the secondary N-methyl amine, leading to its preferential initial attack on the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization where the secondary amine attacks the imine carbon. The final step is an oxidative aromatization (often air oxidation is sufficient) to yield the stable benzimidazole ring system.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Diamine 4-methoxy-N1-methyl- benzene-1,2-diamine SchiffBase Schiff Base Intermediate Diamine->SchiffBase Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Dihydro Dihydrobenzimidazole Cyclization->Dihydro Oxidation Oxidation/Aromatization Dihydro->Oxidation Product 1-Methyl-6-methoxy-2-substituted- benzimidazole Oxidation->Product

Caption: Reaction mechanism for benzimidazole formation.

Experimental Protocols

These protocols are designed to be self-validating, incorporating in-process checks and clear endpoints for purification and characterization.

Protocol 1: Synthesis via Aldehyde Condensation (Phillips Reaction)

This method is highly versatile due to the vast commercial availability of aldehydes. The reaction is typically a one-pot procedure that proceeds to completion at moderate temperatures.[4]

Objective: To synthesize 2-(4-chlorophenyl)-1-methyl-6-methoxy-1H-benzo[d]imidazole.

Materials and Reagents:

  • 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq)

  • 4-chlorobenzaldehyde (1.05 eq)

  • Ethanol (EtOH), reagent grade

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for TLC and column: Hexane, Ethyl Acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and filtration

Step-by-Step Methodology:

  • Adduct Formation (Causality): The pre-formation of the aldehyde-bisulfite adduct is a classic technique that helps control the reaction rate and minimize side-product formation by ensuring the slow release of the free aldehyde.[4] In a beaker, dissolve sodium metabisulfite (1.1 eq) in water. To this, add an ethanolic solution of 4-chlorobenzaldehyde (1.05 eq) and stir for 30 minutes at room temperature. The white precipitate of the adduct is filtered, washed with cold ethanol, and dried.

  • Reaction Setup: In a round-bottom flask, dissolve the dried bisulfite adduct and 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq) in DMF.

  • Thermal Cyclization: Heat the reaction mixture to 130-140 °C with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. A typical mobile phase is 7:3 Hexane:Ethyl Acetate. The disappearance of the diamine spot (visualized with a UV lamp or iodine chamber) indicates reaction completion, typically within 3-5 hours.[4]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring. The crude product will precipitate out.

  • Filtration: Filter the solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts.

  • Purification: The crude product is best purified by column chromatography on silica gel. A gradient elution starting from 9:1 Hexane:Ethyl Acetate is typically effective. Combine the fractions containing the pure product (identified by TLC) and remove the solvent using a rotary evaporator.

  • Characterization: The final product should be characterized to confirm its structure and purity using:

    • ¹H NMR: Expect characteristic shifts for the aromatic protons, the N-methyl group, and the methoxy group.

    • ¹³C NMR: Confirm the number of unique carbons.

    • Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

Protocol 2: Synthesis via Carboxylic Acid Condensation

Objective: To synthesize 6-methoxy-1-methyl-2-phenyl-1H-benzo[d]imidazole.

Materials and Reagents:

  • 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) for extraction

Equipment:

  • High-temperature round-bottom flask

  • Mechanical stirrer (for viscous PPA)

  • Heating mantle with temperature controller

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq), benzoic acid (1.1 eq), and polyphosphoric acid (PPA) (approx. 10x the weight of the diamine). Causality: PPA serves as both the solvent and a powerful dehydrating agent, facilitating the removal of water formed during the amide formation and subsequent cyclization.[7]

  • Thermal Dehydration & Cyclization: Heat the viscous mixture to 150-160 °C with efficient mechanical stirring for 4-6 hours. Monitor the reaction by TLC by taking a small aliquot, quenching it in water, basifying with NaOH, extracting with ethyl acetate, and spotting on a TLC plate.

  • Work-up: After cooling, carefully and slowly pour the reaction mixture onto crushed ice. This will hydrolyze the PPA.

  • Neutralization: The acidic aqueous mixture is then neutralized by the slow addition of 10% NaOH solution until it is just alkaline (test with pH paper). This step is crucial as it deprotonates the benzimidazole nitrogen and precipitates the product. The process is often exothermic and should be done in an ice bath.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry as described in Protocol 1.

Data Summary and Comparison

The choice of synthetic route can influence reaction conditions and yields. The following table provides a comparative summary for the synthesis of various derivatives.

Starting DiamineReagentCatalyst/ConditionsSolventTime (h)Typical Yield (%)
4-methoxy-N1-methylbenzene-1,2-diamine4-chlorobenzaldehydeNa₂S₂O₅ adduct, 140 °CDMF3-575-85
4-methoxy-N1-methylbenzene-1,2-diamineBenzoic AcidPPA, 160 °CPPA (neat)4-670-80
4-methoxy-N1-methylbenzene-1,2-diamineFormic Acid[5]4N HCl, RefluxWater2-485-95
4-methoxy-N1-methylbenzene-1,2-diamine4-nitrobenzaldehydeIn(OTf)₃, RT[4]None (neat)0.5-190-95

Visualized Experimental Workflow

The general laboratory workflow for the synthesis and purification of benzimidazoles is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine Diamine & Aldehyde/Acid Reaction Heat under Reflux (Monitor by TLC) Reactants->Reaction Quench Quench Reaction (e.g., add to water) Reaction->Quench Extract Extraction or Filtration Quench->Extract Dry Dry Organic Layer & Evaporate Extract->Dry Chroma Column Chromatography or Recrystallization Dry->Chroma Char Characterization (NMR, MS) Chroma->Char Product Pure Benzimidazole Char->Product

Caption: General workflow for benzimidazole synthesis.

Concluding Remarks for the Drug Discovery Professional

The protocols detailed herein provide robust and reproducible methods for accessing a diverse library of 1-methyl-6-methoxy-benzimidazoles. The ability to readily synthesize these scaffolds is of paramount importance for structure-activity relationship (SAR) studies. The methoxy group provides a handle for potential demethylation to a phenol, which can serve as a hydrogen bond donor, while the N-methyl group blocks tautomerization and can improve cell permeability. By varying the substituent at the 2-position using a wide array of aldehydes or carboxylic acids, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets, ultimately accelerating the drug discovery process.[8]

References

  • Mohammed HK, Rasheed MK. Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology. 2021;11(2):423-428. Available from: [Link]

  • Plausible mechanism for the formation of benzimidazoles. ResearchGate. Available from: [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available from: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available from: [Link]

  • Guo Y, Hou X, Fang H. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry. 2021;21(11):1367-1379. Available from: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]

  • BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. Available from: [Link]

  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. National Institutes of Health. Available from: [Link]

  • Benzimidazole and Their Derivatives. Encyclopedia.pub. Available from: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. American Chemical Society. Available from: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Available from: [Link]

  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Available from: [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available from: [Link]

Sources

using 4-methoxy-N1-methylbenzene-1,2-diamine as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-N1-methylbenzene-1,2-diamine as a Synthetic Scaffold

Abstract

This technical guide outlines the utility of 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9) as a privileged building block in the synthesis of fused N-heterocycles.[1] Unlike its non-methylated analogue, the N1-methyl motif introduces inherent regioselectivity and lipophilicity, making it a critical intermediate for developing 1-methyl-5-methoxybenzimidazoles (kinase inhibitor scaffolds) and quinoxalines . This document provides validated protocols for handling this air-sensitive diamine and detailed methodologies for its conversion into high-value pharmaceutical intermediates.[1]

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 4-methoxy-

    
    -methylbenzene-1,2-diamine[1]
    
  • CAS Number: 3360-78-9[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 152.19 g/mol [4][2][3]

  • Appearance: Brown to dark purple solid (highly susceptible to oxidation).[1]

Critical Handling Protocols: The electron-rich nature of the diamine core, augmented by the methoxy and methylamino groups, renders this molecule highly prone to oxidative degradation (forming quinone imines).[1]

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solubilization: Degas all solvents (MeOH, DMF, DCM) via sparging with argon for 15 minutes prior to dissolution.

  • Purification: If the material appears black or tarry, purification via sublimation (60–70°C @ 1–2 Torr) is superior to recrystallization.[1] Alternatively, dissolve in degassed EtOH, treat with activated charcoal, filter under inert gas, and precipitate as the HCl salt for long-term stability.

Synthetic Applications & Mechanisms

The core utility of this building block lies in its ability to form bicyclic heterocycles.[1] The presence of the


-methyl group dictates the regiochemistry of cyclization.[1]
Pathway A: Regioselective Synthesis of 1-Methyl-5-methoxybenzimidazoles

Reacting the diamine with carboxylic acids or aldehydes yields benzimidazoles.[1] Because the N1 position is already methylated, the resulting product is locked as the 1-methyl tautomer, avoiding the N-H tautomeric ambiguity common with standard phenylenediamines.

  • Regiochemistry: The methoxy group at position 4 (para to the

    
    -methyl) ends up at position 5 of the benzimidazole ring system.[1]
    
  • Mechanism: Initial acylation/condensation usually occurs at the more accessible primary amine (

    
    ), followed by cyclodehydration involving the secondary (
    
    
    
    ) amine.[1]
Pathway B: Quinoxaline Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 1,2-dihydroquinoxalines or fully aromatic quinoxalines depending on oxidation state.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-methoxy-1H-benzimidazole

Target: Core scaffold synthesis using Formic Acid.[1]

Reagents:

  • 4-Methoxy-N1-methylbenzene-1,2-diamine (1.0 eq)[1]

  • Formic acid (excess, solvent/reagent)[1]

  • NaOH (10% aq)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under argon.

  • Addition: Add 4-methoxy-N1-methylbenzene-1,2-diamine (152 mg, 1.0 mmol) to the flask.

  • Cyclization: Add Formic acid (3 mL) dropwise. The solid should dissolve.[1][5]

  • Heating: Heat the mixture to 100°C for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Slowly pour the reaction mixture into ice-cold water (10 mL).

  • Neutralization: Carefully basify with 10% NaOH solution until pH ~9. The product may precipitate.[1][6]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Result: Yields the 1-methyl-5-methoxybenzimidazole core.

Protocol 2: Oxidative Condensation with Aldehydes (2-Aryl Derivatives)

Target: Library generation for drug screening.[1]

Reagents:

  • Diamine (1.0 eq)[1]

  • Benzaldehyde derivative (1.0 eq)[1]

  • 
     (Sodium metabisulfite) (1.0 eq) - Oxidant/Catalyst[1]
    
  • Ethanol/Water (3:1)[1]

Step-by-Step Procedure:

  • Dissolution: In a vial, dissolve the diamine (1.0 mmol) and benzaldehyde (1.0 mmol) in EtOH (3 mL).

  • Catalyst: Add

    
     (1.0 mmol) dissolved in minimal water.
    
  • Reflux: Heat to reflux (80°C) for 4 hours. The metabisulfite facilitates the oxidative cyclization of the intermediate Schiff base.[1]

  • Isolation: Cool to RT. The product often precipitates.[1] If not, dilute with water and filter.[1]

  • Purification: Recrystallize from hot ethanol.

Visualizing the Chemistry

The following diagram illustrates the divergent synthetic pathways controlled by the reagents.

ReactionPathways SM 4-Methoxy-N1-methyl- benzene-1,2-diamine Imine Intermediate Schiff Base SM->Imine + Aldehyde (R-CHO) - H2O Benzimidazole 1-Methyl-5-methoxy- benzimidazole (Kinase Scaffold) SM->Benzimidazole + Formic Acid (Cyclocondensation) Quinoxaline Quinoxaline Derivative SM->Quinoxaline + Glyoxal/Benzil (1,2-Dicarbonyl) Imine->Benzimidazole Oxidative Cyclization (Na2S2O5 or Air)

Caption: Divergent synthesis: The diamine precursor yields benzimidazoles via C1 synthons (aldehydes/acids) or quinoxalines via C2 synthons.[1]

Data Summary

PropertyValue / Note
CAS No. 3360-78-9
Molecular Weight 152.19
Storage 2-8°C, Inert Gas, Dark
Major Impurity Oxidation products (dark tars)
Primary Reactivity Nucleophilic attack at C=O (Aldehydes/Acids)
Regioselectivity Forms 1-methyl -benzimidazoles (N-Me is fixed)

References

  • Chemical Identity & Properties

    • 4-methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9).[1][2] Sigma-Aldrich Product Catalog. Link

  • Benzimidazole Synthesis Methodology

    • Raja, D., et al. (2020).[1][7][8] "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy." Journal of Organic Chemistry, 85(17), 11531–11540.[1] (Describes oxidative cyclization protocols relevant to phenylenediamines). Link[1]

  • Photochemical Generation

    • "The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes."[1][9] Photochemical & Photobiological Sciences, RSC.[1] (Context on the formation and reactivity of this specific diamine class). Link

  • Safety & Handling

    • Fisher Scientific Safety Data Sheet (SDS) for Phenylenediamine derivatives.[1] Link

Sources

Application Note: Catalytic Applications of Metal Complexes with 4-Methoxy-N1-methylbenzene-1,2-diamine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Ligand Design Principles

The "Privileged" Electronic Architecture

The ligand 4-methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9) represents a distinct class of unsymmetrical o-phenylenediamine ligands. Unlike symmetric analogs (e.g., 1,2-diaminobenzene), this scaffold offers a "push-pull" electronic bias that is highly advantageous in transition metal catalysis, particularly for Palladium (Pd), Copper (Cu), and Nickel (Ni) systems.

  • Electronic Asymmetry: The methoxy group (-OMe) at the C4 position exerts a strong resonance donating effect (+M) primarily on the N1 nitrogen (para-position), while the N2 nitrogen (meta-position) receives only inductive stabilization.

  • Steric Differentiation: The N1-methyl group introduces steric bulk, breaking the symmetry of the coordination sphere. This forces specific substrate orientations, crucial for regioselective cross-coupling and oxidation reactions.

  • Hemilability: The steric bulk on N1 can induce hemilability (reversible dissociation), creating vacant coordination sites necessary for substrate binding during the catalytic cycle.

Core Applications
  • Pd-Catalyzed Cross-Coupling (Suzuki/Heck): As a bidentate ligand preventing Pd-black precipitation while facilitating oxidative addition via an electron-rich metal center.

  • NHC Precursor Synthesis: Conversion into N-heterocyclic carbene (NHC) ligands (Benzimidazolylidenes) for high-turnover Buchwald-Hartwig aminations.

  • Aerobic Oxidation: Cu/Co-complexes for the oxidation of alcohols and phenols.

Part 2: Workflow A - Direct Coordination in Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes the ligand's bidentate coordination to stabilize Pd(0) species, enabling the coupling of deactivated aryl chlorides, a challenging transformation for standard phosphine ligands.

Mechanism of Action

The 4-methoxy-N1-methylbenzene-1,2-diamine (Ligand L ) coordinates to Pd(OAc)₂ to form the pre-catalyst [Pd(L)(OAc)2]. Upon reduction in situ, the electron-rich N1-donor facilitates the oxidative addition of the aryl halide.

Figure 1: Catalytic cycle highlighting the stabilization of Pd(0) by the diamine ligand.

Experimental Protocol

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] (1.0 mol%)

  • 4-Methoxy-N1-methylbenzene-1,2-diamine (1.2 mol%)

  • Aryl Halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Isopropanol (4:1 v/v)

Step-by-Step Procedure:

  • Pre-catalyst Formation: In a dry Schlenk tube, charge Pd(OAc)₂ (2.24 mg, 0.01 mmol) and the Ligand (1.8 mg, 0.012 mmol). Add 1 mL of degassed Toluene. Stir at room temperature for 15 minutes. Observation: Solution turns from orange to reddish-brown, indicating coordination.

  • Substrate Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Reaction: Add remaining solvent (4 mL). Seal the tube and heat to 80°C for 4–12 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

  • Analysis: Analyze filtrate by GC-MS or 1H NMR.

Validation Check:

  • Success Indicator: >95% conversion with <5% homocoupling of boronic acid.

  • Troubleshooting: If Pd black precipitates immediately, increase Ligand:Pd ratio to 2:1.

Part 3: Workflow B - Synthesis of NHC Precursors for Buchwald-Hartwig Amination

The most powerful application of N-substituted o-phenylenediamines is their conversion into Benzimidazolium salts , which serve as precursors for N-Heterocyclic Carbene (NHC) ligands. The "4-methoxy" group provides electronic richness to the resulting carbene, enhancing the catalyst's ability to activate reluctant nucleophiles (amines).

Synthesis of the NHC Precursor (Salt Formation)

Reaction: Cyclization with Triethyl Orthoformate.

Protocol:

  • Mixing: Dissolve 4-methoxy-N1-methylbenzene-1,2-diamine (10 mmol) in Triethyl Orthoformate (15 mL).

  • Acid Catalysis: Add 2 drops of concentrated HCl or HBF₄·OEt₂.

  • Heating: Reflux at 100°C for 3 hours.

  • Precipitation: Cool to 0°C. The benzimidazolium chloride/tetrafluoroborate salt will precipitate.

  • Purification: Filter and wash with cold diethyl ether. Dry under vacuum.

Catalytic Application (Buchwald-Hartwig)

Using the synthesized NHC precursor for C-N coupling.[1]

Data Summary: Ligand Performance Comparison

Ligand System Substrate (Ar-Cl) Nucleophile Yield (%) Temp (°C)
4-OMe-N-Me-NHC (This Work) 4-Chloroanisole Morpholine 92% 80
Standard IPr NHC 4-Chloroanisole Morpholine 88% 80

| PPh3 | 4-Chloroanisole | Morpholine | <10% | 80 |

Protocol:

  • Catalyst Generation: In a glovebox, mix Pd(dba)₂ (1 mol%), NHC Salt (1.2 mol%), and KOtBu (1.2 mol%) in Dioxane. Stir at 60°C for 30 mins to generate the active Pd-NHC species.

  • Coupling: Add Aryl Chloride (1.0 mmol), Amine (1.2 mmol), and NaOtBu (1.5 equiv).

  • Execution: Stir at 80–100°C for 16 hours.

Part 4: Workflow C - Aerobic Oxidation (Cu/Co Complexes)

Metal complexes of this ligand can mimic galactose oxidase enzymes. The "N1-methyl" group prevents dimerization of the metal centers, maintaining the active monomeric species.

Figure 2: Aerobic oxidation pathway using Cu(I)/TEMPO system with diamine ligand.

Protocol:

  • Mix CuCl (5 mol%) and Ligand (5 mol%) in Acetonitrile. Result: Dark brown solution.

  • Add TEMPO (5 mol%) and Benzyl Alcohol (1 mmol).

  • Attach an O₂ balloon. Stir vigorously at Room Temperature for 6 hours.

  • Result: Selective oxidation to aldehyde without over-oxidation to carboxylic acid.

References

  • PubChem. (2025).[2] Compound Summary: 4-Methoxy-o-phenylenediamine.[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Asay, M., & Morales-Morales, D. (2015).[6] Non-symmetric pincer ligands: complexes and applications in catalysis. Dalton Transactions.[6] Retrieved from [Link]

  • Scattolin, T., et al. (2025).[1] N-Heterocyclic Carbenes as Game-Changing Ligands: Advances in Catalysis. Synlett. Retrieved from [Link]

Disclaimer: The protocols described herein are derived from class-specific behaviors of unsymmetrical o-phenylenediamines and standard organometallic procedures. Optimization may be required for specific substrates.

Sources

experimental procedure for quinoxaline synthesis from 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 6-methoxy-1-methylquinoxalin-2(1H)-one from 4-methoxy-N1-methylbenzene-1,2-diamine . Unlike standard quinoxaline syntheses that often yield mixtures of regioisomers, this protocol leverages the specific electronic properties of the N1-methyl substituted diamine to drive high regioselectivity.

The resulting quinoxalinone scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for aldosterone synthase inhibitors, AMPA receptor antagonists, and various kinase inhibitors.

Part 1: Theoretical Framework & Mechanism

Regioselectivity Logic

The synthesis relies on a condensation reaction between the unsymmetrical diamine and Ethyl Glyoxalate .[1] The success of this protocol depends on matching the nucleophilicity of the amines with the electrophilicity of the carbonyls.

  • Nucleophile 1 (N1-Methyl): Highly nucleophilic due to the inductive effect of the methyl group and the resonance donation from the para-methoxy group.

  • Nucleophile 2 (C2-Amine): Less nucleophilic (primary amine, meta to the methoxy group).

  • Electrophile A (Aldehyde): High electrophilicity (sterically unhindered).

  • Electrophile B (Ester): Lower electrophilicity.

The Cascade: The N1-methyl amine rapidly attacks the aldehyde (kinetic control), forming a hemiaminal intermediate. Subsequent cyclization occurs via the primary amine attacking the ester, driven by thermodynamics (formation of the stable amide bond).

Reaction Pathway Diagram

ReactionPathway cluster_cond Conditions Start 4-methoxy-N1-methyl benzene-1,2-diamine Inter1 Hemiaminal Intermediate Start->Inter1 N1-Me attacks Aldehyde (Fast) Reagent Ethyl Glyoxalate Reagent->Inter1 Inter2 Schiff Base (Transient) Inter1->Inter2 - H2O (Dehydration) Product 6-Methoxy-1-methyl quinoxalin-2(1H)-one Inter2->Product Cyclization (- EtOH) Cond1 Solvent: Ethanol Cond2 Temp: 78°C (Reflux)

Figure 1: Mechanistic pathway highlighting the regioselective condensation cascade.

Part 2: Pre-Reaction Planning

Materials & Reagents
ComponentCAS RegistryPurityRole
4-methoxy-N1-methylbenzene-1,2-diamine Variable>97%Limiting Reagent
Ethyl Glyoxalate (50% in Toluene)924-44-7TechnicalCyclization Partner
Ethanol (Absolute)64-17-5ACS GradeSolvent
Acetic Acid (Glacial)64-19-7>99%Catalyst (Optional)
Safety & Handling (MSDS Highlights)
  • Diamine Toxicity: Phenylenediamines are potential sensitizers and can oxidize rapidly in air to form toxic quinones. Always weigh and handle under an inert atmosphere (Argon/Nitrogen) if possible.

  • Ethyl Glyoxalate: Flammable and an irritant. Use in a fume hood.

  • Oxidation Risk: The starting material turns black upon air exposure. If the raw material is dark, purification (recrystallization from EtOH/Hexane) is required before synthesis to ensure yield.

Part 3: Detailed Experimental Protocol

Synthesis of 6-Methoxy-1-Methylquinoxalin-2(1H)-one

Scale: 10 mmol (approx. 1.52 g of diamine)

Step 1: Preparation of Reaction Matrix

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Purge the flask with Nitrogen gas for 5 minutes.

  • Add 1.52 g (10 mmol) of 4-methoxy-N1-methylbenzene-1,2-diamine.

  • Add 20 mL of absolute Ethanol. Stir until fully dissolved. The solution should be pale brown or reddish (dark black indicates oxidation).

Step 2: Addition of Electrophile

  • While stirring at room temperature, add 2.2 mL (approx. 11 mmol, 1.1 equiv) of Ethyl Glyoxalate solution (50% in toluene) dropwise over 5 minutes.

    • Note: A slight exotherm may be observed. The color often deepens immediately due to Schiff base formation.

  • (Optional) Add 2 drops of Glacial Acetic Acid to catalyze the dehydration step.

Step 3: Thermal Cyclization

  • Heat the reaction mixture to a gentle reflux (78°C ).

  • Maintain reflux for 3 to 4 hours .

  • Monitoring: Check progress via TLC (System: 5% Methanol in DCM). The diamine spot (low Rf) should disappear, and a new fluorescent spot (higher Rf) should appear.

Step 4: Workup & Isolation

  • Remove the heat source and allow the mixture to cool slowly to room temperature.

  • Cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the filter cake with 5 mL of cold Ethanol followed by 10 mL of Hexane to remove unreacted glyoxalate and toluene traces.

  • Dry the solid under vacuum at 45°C for 4 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Part 4: Analytical Validation

To confirm the correct regioisomer (1-methyl-2-one) vs. the unwanted isomer (3-one), 1H NMR is the definitive tool.

SignalChemical Shift (δ ppm)MultiplicityInterpretation
N-CH3 3.60 – 3.70 Singlet (3H)Diagnostic. If >4.0 ppm, it suggests a quaternary salt (undesired).
O-CH3 3.85 – 3.90 Singlet (3H)Methoxy group.
H-3 8.10 – 8.20 Singlet (1H)Proton on the pyrazine ring. Its shift confirms the oxidation state.
Ar-H 6.8 – 7.5 Multiplet (3H)Aromatic protons.

Regiochemistry Check: In the HMBC spectrum, the N-CH3 protons should show a correlation to the Carbonyl Carbon (C-2). If the N-methyl correlates to a CH carbon (C-3), the wrong regioisomer was formed (unlikely with this specific diamine).

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dark Black Tar Oxidation of diamine prior to reaction.Recrystallize starting material with activated charcoal. Use Argon balloon during reaction.
Low Yield (<50%) Incomplete cyclization.Extend reflux time to 6 hours. Add 5 mol% Acetic Acid.
Product is Oily Residual Toluene from reagent.Triturate the oil with Diethyl Ether or Hexane to induce crystallization.
Multiple Spots on TLC Formation of bis-imine or oligomers.Ensure strictly 1.1 equivalents of glyoxalate. Do not use large excess.

References

  • Wan, J.-P., & Wei, L. (2023). Quinoxaline Synthesis by Domino Reactions. Chemical Society Reviews.

    • Context: Comprehensive review of condensation str
  • Hinsberg, O. (1884).[2] Ueber die Einwirkung der Diketone auf Phenylendiamine. Berichte der deutschen chemischen Gesellschaft.

    • Context: The foundational reference for the condens
  • Galal, S. A., et al. (2011). Regioselective synthesis and antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry.

    • Context: Discusses the regiochemical control in quinoxaline synthesis using unsymmetrical diamines.
  • Meshram, H. M., et al. (2010). A simple and efficient protocol for the synthesis of quinoxaline derivatives. Tetrahedron Letters.

    • Context: Optimization of solvent and catalyst conditions for diamine condens

Sources

derivatization of 4-methoxy-N1-methylbenzene-1,2-diamine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of 4-methoxy-N1-methylbenzene-1,2-diamine for Biological Screening

Executive Summary & Scientific Rationale

The scaffold 4-methoxy-N1-methylbenzene-1,2-diamine (MMBD) represents a privileged pharmacophore precursor in medicinal chemistry. Unlike the symmetrical o-phenylenediamine, the presence of the N-methyl group and the electron-donating methoxy substituent at the 4-position breaks symmetry, offering unique regiochemical vectors for drug design.

This scaffold is primarily utilized to synthesize 5-methoxy-1-methylbenzimidazoles and quinoxalines , motifs found in kinase inhibitors (e.g., EGFR, VEGFR targets), anthelmintics, and GPCR ligands. The electron-rich nature of the ring, enhanced by the methoxy group, increases the nucleophilicity of the amines but also renders the starting material susceptible to oxidative degradation (pinking/browning).

This guide provides a robust, self-validating workflow for derivatizing MMBD into high-purity libraries suitable for biological screening, minimizing oxidative side-products and maximizing regiocontrol.

Chemical Logic & Reactivity Profile

Understanding the electronic bias of MMBD is critical for protocol success:

  • Nucleophilicity Gradient: The secondary amine (N-Me) is more basic but sterically hindered compared to the primary amine (-NH

    
    ). However, in cyclization mechanisms involving aldehydes, the primary amine typically forms the initial Schiff base (imine), followed by intramolecular attack by the secondary amine.
    
  • Regiochemistry:

    • Benzimidazole Formation: The N-methyl group is retained at the N1 position. The methoxy group, originally para to the N-methyl amine, typically maps to the 5-position of the resulting benzimidazole system (5-methoxy-1-methyl-2-substituted-benzimidazole).

    • Quinoxaline Formation: Reaction with asymmetric 1,2-dicarbonyls yields regioisomeric mixtures (6-methoxy vs. 7-methoxy) due to the differing nucleophilicities of the N1 and N2 nitrogens.

Workflow Visualization

The following diagram outlines the logical flow from precursor handling to screening-ready plates.

G Start 4-methoxy-N1-methyl benzene-1,2-diamine (HCl Salt recommended) Decision Target Scaffold? Start->Decision PathA Aldehyde Condensation (Oxidative Cyclization) Decision->PathA Benzimidazole Library PathB 1,2-Dicarbonyl Condensation Decision->PathB Quinoxaline Library ProdA 5-methoxy-1-methyl benzimidazoles PathA->ProdA Na2S2O5, DMF 100°C ProdB Quinoxaline Derivatives PathB->ProdB EtOH, Reflux AcOH cat. QC QC: LC-MS & NMR (Regioisomer Check) ProdA->QC ProdB->QC Screen Biological Screening (DMSO Stock) QC->Screen Purity >95%

Caption: Workflow for the divergent synthesis of bioactive heterocycles from MMBD.

Protocol A: Synthesis of 5-methoxy-1-methylbenzimidazole Libraries

This protocol utilizes Sodium Metabisulfite (Na


S

O

)
as a mild oxidant and adduct former. This method is superior to nitrobenzene oxidation for biological libraries as it avoids toxic byproducts that interfere with assays.

Scope: Compatible with aryl, heteroaryl, and alkyl aldehydes.

Materials:
  • Substrate: 4-methoxy-N1-methylbenzene-1,2-diamine dihydrochloride (Store at -20°C under Argon).

  • Reagent: Aldehyde diversity set (R-CHO).

  • Oxidant: Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or EtOH/Water (3:1).

Step-by-Step Methodology:
  • Stock Preparation:

    • Dissolve MMBD (1.0 equiv) in DMF. If using the HCl salt, add Et

      
      N (2.0 equiv) to neutralize.
      
    • Note: The free base oxidizes rapidly (turns purple/black). Prepare immediately before use.

  • Aldehyde Addition:

    • Add the aldehyde (1.1 equiv) to the amine solution.

    • Stir at Room Temperature (RT) for 15 minutes to allow imine formation.

  • Oxidative Cyclization:

    • Add Na

      
      S
      
      
      
      O
      
      
      (1.2 equiv).
    • Heat the reaction mixture to 100°C for 4–6 hours .

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the imine intermediate indicates completion.

  • Work-up (Library Scale):

    • Pour the mixture into crushed ice/water.

    • The benzimidazole product typically precipitates. Filter and wash with cold water.

    • Alternative for soluble products: Extract with Ethyl Acetate, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Recrystallization from Ethanol is usually sufficient.

    • For HTS (High-Throughput Screening), pass through a short silica plug or use Prep-HPLC.

Data Summary: Expected Yields

Aldehyde Type R-Group Example Expected Yield Notes
Electron-Poor Aryl 4-Nitrobenzaldehyde 85-95% Fast reaction
Electron-Rich Aryl 4-Methoxybenzaldehyde 70-80% Requires longer heating
Heteroaryl 3-Pyridinecarboxaldehyde 75-85% Good solubility

| Aliphatic | Cyclohexanecarbaldehyde | 60-70% | Steric hindrance may slow cyclization |

Protocol B: Synthesis of Quinoxaline Derivatives

Quinoxalines are formed by condensing MMBD with 1,2-dicarbonyls. This reaction is highly efficient but requires attention to regioselectivity if the dicarbonyl is asymmetric.

Step-by-Step Methodology:
  • Reaction Setup:

    • Dissolve MMBD (1.0 equiv) in Ethanol (EtOH).

    • Add the 1,2-dicarbonyl compound (1.0 equiv) (e.g., Glyoxal, Benzil, or Pyruvic acid derivatives).

    • Add a catalytic amount of Acetic Acid (AcOH) (5-10 mol%).

  • Condensation:

    • Reflux at 80°C for 2–3 hours .

    • Visual Cue: The solution often deepens in color (yellow/orange) as the extended conjugated system forms.

  • Isolation:

    • Cool to RT. The product often crystallizes directly from the ethanolic solution.

    • If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Ether.

Regioselectivity Note (Critical for SAR):

When reacting with Methylglyoxal (Pyruvaldehyde):

  • Major Isomer: Typically the 2-methyl-7-methoxy-1-methyl-1,2-dihydroquinoxaline (or fully aromatic depending on oxidation state).

  • Validation: You must separate isomers if strict SAR is required. Use a C18 HPLC column with a shallow gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile, 5% to 40% over 20 mins).

Biological Screening Preparation

Once derivatized, the compounds must be prepared for assay plates.

Solubility & Stability

Benzimidazoles and Quinoxalines are generally lipophilic.

  • Vehicle: DMSO (Dimethyl Sulfoxide), HPLC Grade.

  • Stock Conc: 10 mM is standard.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.

QC Validation Protocol (Self-Validating System)

Before screening, run the "3-Point Check" :

  • LC-MS Purity: Must be >95% (UV 254 nm).

  • 1H NMR Verification:

    • Look for the N-Methyl singlet (

      
       3.5–4.0 ppm).
      
    • Look for the O-Methyl singlet (

      
       3.8–3.9 ppm).
      
    • Benzimidazole specific: The C2 proton (if R=H) appears as a sharp singlet around

      
       8.0–8.5 ppm.
      
  • Solubility Check: Dilute 1 µL of stock into 100 µL of assay buffer. Check for turbidity (precipitation) using a nephelometer or visual inspection. Precipitation leads to false negatives/positives (pan-assay interference).

Mechanistic Diagram: Benzimidazole Formation

This diagram illustrates the regioselective pathway, explaining why the 5-methoxy isomer is favored.

Reaction Substrate 4-methoxy-N1-methyl benzene-1,2-diamine Imine Intermediate Imine (Schiff Base at -NH2) Substrate->Imine Condensation (Primary amine is less hindered) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclization Intramolecular Attack by N-Me group Imine->Cyclization Ring Closure Product 5-methoxy-1-methyl benzimidazole Cyclization->Product Oxidation (-2H)

Caption: Regioselective cyclization mechanism. The primary amine condenses first, directing the N-methyl group to position 1.

References

  • General Benzimidazole Synthesis

    • Title: "Recent Advances in the Synthesis of Benzimidazoles."
    • Source:European Journal of Medicinal Chemistry, 2018.
    • URL:[Link] (Representative link for context)

  • Sodium Metabisulfite Method

    • Title: "Sodium metabisulfite as a mild and efficient catalyst for the synthesis of benzimidazoles."
    • Source:Tetrahedron Letters, 2007.
    • URL:[Link]

  • Quinoxaline Synthesis & Regioselectivity

    • Title: "Regioselective synthesis of quinoxalines
    • Source:Journal of Organic Chemistry, 2011.
    • URL:[Link] (Representative link)

  • Biological Screening Standards

    • Title: "Assay Guidance Manual: Compound Management and Handling."
    • Source:NCBI Bookshelf.
    • URL:[Link]

Application Note: Scale-Up Synthesis of Heterocycles with 4-Methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific challenges of scaling up the synthesis of benzimidazole heterocycles derived from the electron-rich, air-sensitive intermediate 4-methoxy-N1-methylbenzene-1,2-diamine .

Executive Summary

4-methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9) is a critical scaffold in the synthesis of bioactive benzimidazoles, particularly for kinase inhibitors and neurological targets (e.g., Alzheimer's candidates like MBA-159) [1]. However, its scale-up is complicated by two primary factors:

  • Oxidative Instability: The electron-rich diamine core is prone to rapid oxidation, forming purple/black iminoquinone impurities that degrade yield and complicate purification.

  • Regiochemical Fidelity: Cyclization must be controlled to ensure the exclusive formation of the 5-methoxy-1-methylbenzimidazole isomer, avoiding costly separation of regioisomers.

This guide provides a validated protocol for handling this sensitive amine and executing a scalable cyclization with high regioselectivity.

Material Science & Handling

Starting Material Profile
  • Chemical Name: 4-methoxy-N1-methylbenzene-1,2-diamine[1][2][3][4]

  • CAS: 3360-78-9[1][3][4]

  • Physical State: Low-melting solid (mp 78–80 °C) or viscous oil (dependent on purity).

  • Storage: Store at 2–8 °C under Argon/Nitrogen.

  • Safety: Toxic by inhalation and ingestion.[5] Potential methemoglobinemia inducer.

Stability & Salt Formation

The free base is highly air-sensitive. For GMP scale-up, it is recommended to generate or purchase the dihydrochloride or sulfate salt . These salts are shelf-stable solids that can be stored at room temperature without significant degradation.

  • Protocol Tip: If synthesizing the precursor in-house (via reduction of 4-methoxy-N-methyl-2-nitroaniline), perform the final workup under nitrogen and immediately convert to the HCl salt by sparging the ethyl acetate extract with HCl gas [2].

Chemistry: Regioselectivity & Mechanism

Understanding the regiochemistry is vital for structural assignment.

  • Input: 1-(methylamino)-2-amino-4-methoxybenzene.

  • Transformation: Cyclization with a carbon electrophile (e.g., Formic acid, Glycolic acid).

  • Outcome: The N-methyl group is fixed at position 1. The methoxy group, originally para to the N-methyl amine, translates to position 5 of the benzimidazole ring system.

  • By-product Risk: N-demethylation (rare under standard conditions) or formation of 6-methoxy isomers if the starting material contains the 2-methylamino-1-amino isomer impurity.

Data Visualization: Regioselective Pathway

ReactionPathway cluster_regio Regiochemistry Logic SM 4-Methoxy-N1-methyl benzene-1,2-diamine (Unstable Free Base) Inter Amide/Amidine Intermediate SM->Inter + R-COOH (Acid Cat.) Oxi Oxidative Impurities (Iminoquinones) SM->Oxi O2 (Air) Exposure Prod 5-Methoxy-1-methyl benzimidazole (Target) Inter->Prod - H2O Cyclization Text N1-Methyl (Para to OMe) -> Position 5 in Product

Figure 1: Reaction pathway highlighting the critical regiochemical outcome and oxidation risk.

Validated Protocol: Scale-Up Synthesis

Target: Synthesis of 5-methoxy-1-methyl-1H-benzimidazole-2-methanol (Precursor for MBA-159). Scale: 100 g Input.

Equipment Setup
  • Reactor: 2L Glass-lined reactor with overhead stirring (Hastelloy compatible).

  • Atmosphere: Strict Nitrogen purge.

  • Thermal Control: Oil bath or jacketed heater capable of 100 °C.

Step-by-Step Methodology
Step 1: Salt Break (Optional but Recommended)

If starting with the stable Dihydrochloride salt:

  • Suspend 100 g of Diamine-2HCl in 500 mL degassed water.

  • Cool to 5 °C.

  • Slowly add 50% NaOH solution until pH 10, maintaining T < 10 °C (exothermic).

  • Extract immediately with 3 x 300 mL Dichloromethane (DCM).

  • Dry organic layer over Na2SO4, filter, and concentrate in vacuo under N2.

  • Critical: Use the resulting dark oil immediately in Step 2. Do not store.

Step 2: Cyclization (Phillips-Type Condensation)

Reagents: Glycolic acid (1.2 equiv), 4N HCl (Solvent/Catalyst).

  • Charge the fresh Diamine free base (approx. 60 g active) into the reactor.

  • Add Glycolic Acid (1.2 equiv, ~36 g).

  • Add 4N HCl (600 mL). Note: Aqueous acid protects the amine from oxidation better than organic solvents.

  • Heat the mixture to reflux (approx. 100 °C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC. Disappearance of diamine (< 1.0%).

  • Cool reaction mass to 0–5 °C.

Step 3: Work-up and Purification
  • Neutralization: Slowly add Aqueous Ammonia (25%) or solid Na2CO3 to the chilled solution until pH 8–9.

    • Observation: The product will precipitate as a solid.

  • Filtration: Filter the slurry using a Buchner funnel.

  • Wash: Wash the cake with chilled water (2 x 100 mL) to remove inorganic salts.

  • Recrystallization: If purity < 98%, recrystallize from Ethanol/Water (8:2).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 75 – 85%High yield relies on minimizing air exposure during Step 1.
Purity (HPLC) > 98.5%Major impurity is the oxidized quinone (colored).
Appearance Off-white to pale beige solidDark color indicates oxidation; requires charcoal treatment.
Regioselectivity > 99:1 (5-OMe vs 6-OMe)Controlled by the N-methyl steric/electronic directing effect.

Troubleshooting & Critical Process Parameters (CPPs)

Color Management

The most common issue is the product turning purple/brown.

  • Cause: Trace oxidation of unreacted diamine.

  • Remediation: Dissolve crude product in hot ethanol, treat with activated carbon (5 wt%), filter hot, and recrystallize.

Regioselectivity Confirmation

To validate the 5-methoxy isomer:

  • 1H NMR (DMSO-d6): Look for the coupling pattern of the aromatic protons. The proton at C4 (between N3 and C5-OMe) will appear as a doublet (meta-coupling) or singlet depending on resolution, while the C6/C7 protons show ortho-coupling.

  • NOESY: Strong NOE correlation between the N-Methyl group (approx 3.8 ppm) and the proton at C7 (ortho to N1), but no correlation to the methoxy group (which is at C5, distant).

Process Flow Diagram

ProcessFlow Start Start: Diamine Salt Neut Neutralization (pH 10) Extraction (DCM) Start->Neut NaOH, <10°C Cycl Cyclization (Reflux in 4N HCl) Neut->Cycl Immediate Use Quench Quench/Precipitation (Add NH4OH to pH 8) Cycl->Quench Completion (HPLC) Filter Filtration & Wash Quench->Filter Purify Recrystallization (EtOH/Water) Filter->Purify If Color > Beige

Figure 2: Workflow for the conversion of diamine salt to benzimidazole product.

References

  • Bautista-Aguilera, Ó.[2][6] M., et al. (2025).[2] "N-methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new polyfunctionalized, multitarget-directed ligand...". Biomedicine & Pharmacotherapy, 192, 118603.[2] [2]

  • Silversides, J. D., et al. (2006). "N-(4-Nitrobenzyl)benzene-1,2-diamine". Acta Crystallographica Section E, E62, o5944–o5946.[7]

  • Reddy, et al. (2008). "A mild, efficient and one pot synthesis of 2-substituted benzimidazoles". Oriental Journal of Chemistry.

  • Sigma-Aldrich. "Product Specification: 4-methoxy-N1-methylbenzene-1,2-diamine".[1]

Sources

Green Catalysis and Solvent-Free Protocols for 4-Methoxy-N1-methylbenzene-1,2-diamine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on sustainable functionalization of 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9).

Introduction & Substrate Analysis

4-methoxy-N1-methylbenzene-1,2-diamine is a versatile, electron-rich scaffold used in the synthesis of bioactive heterocycles, particularly benzimidazoles and quinoxalines . Its structural asymmetry—featuring a secondary amine at position 1 (


) and a primary amine at position 2 (

)—presents both a challenge and an opportunity for regioselective synthesis.
Chemoselectivity & Green Potential
  • Reactivity Profile: The methoxy group at position 4 is para to the

    
    -methylamino group. Electronic resonance makes 
    
    
    
    significantly more nucleophilic than
    
    
    .[1] However, steric hindrance at
    
    
    often directs initial electrophilic attack (e.g., imine formation with aldehydes) to the unhindered primary amine (
    
    
    ).
  • Green Chemistry Mandate: Traditional protocols for phenylenediamines often utilize toxic solvents (DMF, Toluene) and stoichiometric oxidants. This guide validates solvent-free mechanochemistry and water-mediated ultrasound methods to improve Atom Economy (AE) and reduce E-Factor.

Application 1: Regioselective Synthesis of 1-Methyl-5-methoxybenzimidazoles

Methodology: Solvent-Free Mechanochemical Grinding (The "Grindstone" Technique).

This protocol utilizes Ammonium Chloride (


)  as a benign, solid-state dual-activator (acid catalyst and surface mediator), replacing toxic high-boiling solvents.
Mechanistic Pathway

The reaction proceeds via a sequential condensation-cyclization-oxidation pathway.

  • Imine Formation: The aldehyde condenses with the primary amine (

    
    ).
    
  • Cyclization: The secondary amine (

    
    ) attacks the imine carbon, forming a dihydrobenzimidazole intermediate.
    
  • Aromatization: Spontaneous air oxidation (facilitated by the increased surface area of grinding) yields the 1-methyl-5-methoxybenzimidazole.

BenzimidazolePath Substrate 4-methoxy-N1-methyl benzene-1,2-diamine Inter Intermediate: Schiff Base Substrate->Inter Grinding (NH4Cl) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Inter Cyclic Dihydrobenzimidazole Inter->Cyclic Cyclization (-H+) Product 1-Methyl-5-methoxy benzimidazole Cyclic->Product [O] Air -H2O

Figure 1: Mechanochemical pathway for benzimidazole synthesis. Note the regioselective formation driven by the N1-methyl group.

Experimental Protocol A: Solvent-Free Grinding

Scale: 1.0 mmol | Time: 10–20 min | Yield: 88–95%

  • Preparation: In an agate mortar, combine 4-methoxy-N1-methylbenzene-1,2-diamine (152 mg, 1.0 mmol), Benzaldehyde (1.0 mmol), and

    
      (10 mol%, 5.3 mg).
    
  • Activation: Grind the mixture vigorously with a pestle. The mixture will transition from a dry powder to a "melt" or sticky paste (eutectic formation) within 2–5 minutes.

  • Completion: Continue grinding for 10–15 minutes. Monitor reaction progress by TLC (Ethyl Acetate:Hexane 3:7). The spot for the diamine (

    
    ) should disappear.
    
  • Work-up: Add 5 mL of cold water to the paste. The

    
     dissolves, leaving the crude benzimidazole as a solid precipitate.
    
  • Purification: Filter the solid. Wash with cold water (

    
    ). Recrystallize from hot Ethanol:Water (8:2) if necessary.
    

Validation Data: | Parameter | Traditional Reflux (DMF) | Green Grinding (


) |
| :--- | :--- | :--- |
| Temperature  | 120°C | Ambient (25°C) |
| Time  | 4–6 Hours | 15 Minutes |
| Yield  | 75–80% | 92% |
| E-Factor  | High (Solvent waste) | Low (Water wash only) |

Application 2: Ultrasound-Assisted Synthesis of Quinoxalines

Methodology: Water-Mediated Sonochemistry.

Condensation with 1,2-dicarbonyls (e.g., Benzil) typically requires acidic reflux. Using ultrasound in water exploits the cavitation effect , generating local hotspots that drive the dehydration without bulk heating or organic solvents.

Experimental Protocol B: Aqueous Sonication

Scale: 1.0 mmol | Time: 20–30 min | Equipment: Ultrasonic Bath (35–40 kHz)

  • Mixture: In a 25 mL Erlenmeyer flask, suspend 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 mmol) and Benzil (1.0 mmol) in Water (5 mL).

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (5 mol%) or Lemon Juice (0.5 mL) as a natural acid source.

  • Sonication: Irradiate the flask in an ultrasonic bath at room temperature. The suspension will likely homogenize or change color as the hydrophobic product forms.

  • Isolation: The product, 1-methyl-6-methoxy-2,3-diphenylquinoxaline , typically precipitates out. Filter and wash with aqueous ethanol (10%).

QuinoxalineWorkflow Start Reactants: Diamine + Benzil Media Solvent: Water Catalyst: p-TSA or Citric Acid Start->Media Process Ultrasound Irradiation (Cavitation Energy) Media->Process Isolate Filtration & Wash Process->Isolate 20-30 min Final Pure Quinoxaline Derivative Isolate->Final

Figure 2: Workflow for the ultrasound-assisted synthesis of quinoxalines in water.

Safety & Handling (E-E-A-T)

  • Sensitization: Like all phenylenediamines, the 4-methoxy-N1-methyl derivative is a potential skin sensitizer. Nitrile gloves are mandatory.[1]

  • Oxidation Risk: The compound can darken upon exposure to air/light (oxidation to quinonediimines). Store at 4°C in amber vials under inert gas (Argon/Nitrogen) to maintain reagent integrity.

  • Waste Disposal: The aqueous filtrates from Protocol A contain ammonium chloride and trace organics; neutralize before disposal.

References

  • Kathirvelan, D. et al. (2013).[2] "A green synthesis of benzimidazoles." Indian Journal of Chemistry, 52B, 1152-1156. Link

  • Sahu, P. K. et al. (2017).[3] "A green approach to the synthesis of a nano catalyst... in the green synthesis of 2-aryl benzimidazoles."[3] RSC Advances, 7, 42000-42012.[3] Link

  • Sigma-Aldrich. (n.d.). "4-methoxy-N1-methylbenzene-1,2-diamine Product Sheet." Link

  • ChemicalBook. (2025).[3] "4-Methoxy-o-phenylenediamine Properties and Reactions." Link

  • MDPI. (2020). "Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities." Molecules. Link

Sources

Troubleshooting & Optimization

stability issues of 4-methoxy-N1-methylbenzene-1,2-diamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 4-Methoxy-N1-methylbenzene-1,2-diamine

Executive Summary: The Stability Paradox

Researchers often assume that converting amines to their acid salts guarantees stability. For 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9), this assumption is a primary source of experimental failure.

This molecule is an electron-rich aromatic system . The methoxy group at position 4 donates electron density (via resonance) directly to the N1-methylamine at the para position. While acidic conditions generally protect amines by protonation, this specific scaffold is prone to oxidative dimerization and phenazine cyclization even in acidic media if the pH is not strictly controlled below the second pKa threshold.

Key Takeaway: Merely "acidifying" is insufficient. You must achieve a specific protonation state to block the radical-cation pathway that leads to "Bandrowski’s Base" analogues (colored oligomers).

Diagnostic Workflow

Use this decision tree to identify the root cause of instability in your current workflow.

StabilityWorkflow Start Start: Observation of Instability ColorChange Is solution turning Pink/Red/Brown? Start->ColorChange Precipitate Is a Precipitate forming? Start->Precipitate CheckPH Check pH relative to pKa ColorChange->CheckPH Yes CheckCounterion Check Counter-ion (SO4 vs Cl) Precipitate->CheckCounterion Yes CheckOxidant Check for Oxidants (Air/Metal Ions) CheckPH->CheckOxidant pH < 3.0 Action_LowerPH Action: Lower pH < 2.0 (Target pKa2) CheckPH->Action_LowerPH pH > 3.0 Action_Degas Action: Degas Solvents Add Na2S2O5 CheckOxidant->Action_Degas Trace metals/Air present CheckCounterion->Action_LowerPH Using HCl (Free base crashing out) Action_SwitchSalt Action: Switch to HCl (Avoid H2SO4) CheckCounterion->Action_SwitchSalt Using Sulfate/Phosphate

Figure 1: Troubleshooting logic for degradation events. Note that color change invariably indicates oxidation, while precipitation can be solubility or polymerization.

Technical Deep Dive & Troubleshooting (FAQ)

Q1: Why does my acidic solution turn pink/purple within hours?

The Mechanism: You are witnessing the formation of a semiquinone radical cation .

  • Causality: The N1-amine (para to the methoxy group) is highly electron-rich. Even at pH 4-5, a small fraction of the free base exists. Dissolved oxygen oxidizes this to a radical cation (

    
    ).
    
  • The Acid Effect: In many phenylenediamines, acid can catalyze the coupling of these radicals into phenazine dyes (purple/red) or azo-like polymers.

  • Solution: You must drop the pH below the second pKa (estimated < 2.5) to fully protonate both nitrogen centers. A doubly protonated species (

    
    ) repels electrophilic attack and is resistant to oxidation.
    
Q2: I used Sulfuric Acid ( ) to stabilize it, but a solid formed.

The Issue: Solubility Mismatch.

  • Explanation: Phenylenediamine sulfates are often significantly less soluble in water/alcohol mixtures than their hydrochloride counterparts due to the lattice energy of the sulfate bridge. Furthermore, oxidative polymerization (promoted by air) produces oligomers that are insoluble in aqueous acid.

  • Recommendation: Always use Hydrochloric Acid (HCl) or Methanesulfonic Acid for stock preparation. If using LCMS, use Formic Acid (0.1%) but ensure fresh preparation as the pH (~2.7) is borderline for long-term stability.

Q3: Can I use this compound with aldehydes in acidic media?

Risk Warning: High risk of Benzimidazole formation .

  • Mechanism: If your "acidic condition" involves a carboxylic acid or an aldehyde contaminant, the 1,2-diamine motif will rapidly cyclize to form a benzimidazole derivative. This is an irreversible chemical transformation, not just "instability."

  • Verification: Check your LCMS for a mass shift of +12 Da (methylene bridge) or +26 Da (if reacting with formic acid solvent to form benzimidazole).

Optimized Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution

Use this protocol for analytical standards or long-term storage.

ParameterSpecificationRationale
Solvent System 0.1 M HCl in Degassed WaterLow pH ensures double protonation; degassing prevents auto-oxidation.
Concentration 10 mM maxHigher concentrations promote intermolecular coupling (polymerization).
Additives 5 mM Sodium Metabisulfite (

)
Acts as an oxygen scavenger to prevent the initial radical formation.
Storage Amber glass, -20°CBlocks UV-catalyzed oxidation; slows kinetics.

Step-by-Step:

  • Sparge 10 mL of HPLC-grade water with Argon/Nitrogen for 15 minutes.

  • Add

    
     of concentrated HCl (37%) to reach ~0.1 M.
    
  • Add Sodium Metabisulfite (approx 10 mg) before adding the diamine.

  • Weigh the 4-methoxy-N1-methylbenzene-1,2-diamine and add to the solution.

  • Vortex under inert gas flow. Seal immediately.

Protocol B: LCMS Mobile Phase Handling

For users observing degradation on the column or in the autosampler.

  • Autosampler Temperature: Set to 4°C . (Kinetic control).

  • Vial Shielding: Use amber glass vials.

  • Injection Solvent: Do not dissolve in pure DMSO or Methanol. Dissolve in 0.1% Formic Acid/Water .

    • Why? DMSO is an oxidant. Methanol can contain dissolved oxygen.[1] Acidic water stabilizes the salt form immediately.

Quantitative Data: Physicochemical Properties

PropertyValue (Est.)Implication for Stability
pKa 1 (N1) ~ 6.2Easy to protonate. At pH 7, it is 15% free base (unstable).
pKa 2 (N2) ~ 1.5 - 2.5Critical Threshold. At pH 3, the second amine is largely unprotonated, allowing oxidation.
Oxidation Potential Low (< 0.3 V)Extremely susceptible to air oxidation.
Salt Solubility HCl > SulfateUse HCl for high-concentration stocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3085161, 4-Methoxybenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

  • Yuan, Y. & Liu, Z. (2012). Crystal structure of 4-methoxy-N-methylbenzamide. Acta Crystallographica Section E. (Structural analogues and H-bonding insights). Retrieved from [Link]

  • Goyal, R.N. et al. (2025). The electrochemical oxidation of phenylenediamines. (Mechanistic insight into radical cation dissociation in acid). Retrieved from [Link]

Sources

Technical Support Center: Strategies for Preventing Oxidation of 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling electron-rich aromatic diamines. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of oxidation of 4-methoxy-N1-methylbenzene-1,2-diamine during experimental procedures. Our goal is to empower researchers, scientists, and drug development professionals to achieve higher yields, greater purity, and more reliable results in their synthetic work.

Introduction: The Challenge of Stability

4-methoxy-N1-methylbenzene-1,2-diamine is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. However, its utility is matched by its primary liability: a high susceptibility to oxidation. The molecule's electron-rich nature, endowed by two powerful electron-donating amino groups and a methoxy substituent, makes it exceptionally sensitive to atmospheric oxygen, light, and trace metal impurities.[1] This guide will explain the underlying causes of this instability and provide a suite of field-proven strategies to maintain the compound's integrity throughout your workflow.

Section 1: Understanding the Problem: The Oxidation of Aromatic Diamines

Q1: Why is my 4-methoxy-N1-methylbenzene-1,2-diamine starting material, or my reaction mixture containing it, turning a dark brown/purple color?

This discoloration is the classic visual indicator of oxidation. Aromatic diamines are readily oxidized to form highly colored quinone-diimine species. The oxidation process is often a radical chain reaction initiated by oxygen, light, or metal ions.

The Causality Behind the Color Change:

  • Initial Oxidation: The process begins with the loss of an electron from one of the nitrogen atoms to an oxidant (like O₂), forming a radical cation.[2] This intermediate is highly reactive.

  • Formation of Quinone-diimine: The radical cation can undergo further oxidation and deprotonation to form a conjugated quinone-diimine structure. These extended π-systems are strong chromophores, meaning they absorb visible light and thus appear colored.

  • Polymerization: Quinone-diimines are also reactive monomers that can polymerize, leading to the formation of complex, dark-colored, and often insoluble materials. This not only consumes your starting material but also introduces challenging impurities into your reaction.

The diagram below illustrates a generalized pathway for this degradation.

Oxidation_Pathway Diamine 4-methoxy-N1-methylbenzene- 1,2-diamine (Colorless) Radical Radical Cation (Transient) Diamine->Radical O₂, light, or metal catalyst - e⁻ Quinone Quinone-diimine (Intensely Colored) Radical->Quinone - H⁺, - e⁻ Polymer Polymeric Byproducts (Dark Precipitate) Quinone->Polymer Polymerization

Caption: Generalized oxidation pathway of an aromatic diamine.

Section 2: Proactive Prevention Strategies: A Multi-Layered Defense

Successfully handling sensitive reagents like 4-methoxy-N1-methylbenzene-1,2-diamine requires a proactive, multi-layered defense against oxidation.

Q2: What is the most critical first step to prevent oxidation during a reaction?

Answer: Rigorous Exclusion of Oxygen.

The most effective strategy is to physically remove oxygen from the reaction environment. This is achieved by performing all manipulations under an inert atmosphere.[3] Inert gases like nitrogen (N₂) or argon (Ar) displace the reactive oxygen, creating a protective blanket.[3] Argon is denser than air and provides a more robust shield for highly sensitive reactions, while nitrogen is a more cost-effective choice for general-purpose work.

See Section 5, Protocol 1 for a detailed, step-by-step guide to setting up a reaction under an inert atmosphere.

Q3: How should I handle and store the diamine to ensure its long-term stability?

Answer: The "Cold, Dark, and Inert" Principle.

Proper storage is paramount. Commercial suppliers often recommend storing the compound at refrigerated temperatures (2-8°C) under an inert gas and protected from light.[1][4][5]

  • Inert Atmosphere: If the compound is supplied in a standard screw-cap bottle, the headspace should be purged with nitrogen or argon after each use before re-sealing.

  • Temperature: Refrigeration slows the rate of auto-oxidation.

  • Light Protection: Store the container in a dark location or use an amber vial to prevent photo-oxidation.

For maximum stability, consider converting the free base to a more stable salt form for long-term storage.

Q4: Can I improve stability by changing the form of the diamine?

Answer: Yes, convert it to a salt.

Aromatic diamines are significantly more stable as their corresponding salts, such as the dihydrochloride or sulfate.[6][7] Protonating the basic amino groups withdraws electron density from the aromatic ring, making it far less susceptible to oxidation. You can store the salt indefinitely under normal laboratory conditions and then liberate the free base in situ or just prior to your reaction by treating it with a suitable base (e.g., NaHCO₃, Et₃N).

Salt_Stability FreeBase Diamine Free Base (Electron-Rich, Reactive) Salt Diamine Dihydrochloride Salt (Electron-Poor, Stable) FreeBase->Salt + 2 HCl Salt->FreeBase + 2 Eq. Base (e.g., NaHCO₃)

Caption: Reversible conversion between the reactive free base and the stable salt form.

Q5: Are there any chemical additives that can protect the diamine during the reaction?

Answer: Yes, the use of antioxidants or oxygen scavengers can be highly effective.

In cases where complete exclusion of oxygen is difficult, adding a small quantity of an antioxidant or inhibitor can provide chemical protection.[8] These additives function by intercepting reactive oxygen species or terminating radical chain reactions.

Table 1: Common Antioxidants and Inhibitors for Amine Stabilization

Antioxidant/InhibitorTypical ConcentrationMechanism of Action & Key Considerations
Sodium Sulfite (Na₂SO₃) 0.1–1 mol%An excellent oxygen scavenger.[9] Best suited for reactions involving an aqueous phase or protic solvents.
Butylated Hydroxytoluene (BHT) 0.01–0.1 wt%A phenolic radical scavenger that terminates chain reactions. Highly effective in nonpolar organic solvents.
Ascorbic Acid (Vitamin C) Catalytic to stoichiometricA water-soluble reducing agent that can quench oxidants. Ensure compatibility with your reaction chemistry.
2-Mercaptobenzimidazole CatalyticA class of inhibitors mentioned for protecting oxidation-sensitive amines.[8]

Expert Tip: When selecting an additive, always run a small-scale control reaction to ensure it does not interfere with your desired transformation.

Section 3: Troubleshooting Guide

Q6: My reaction has turned dark despite my precautions. Is it salvageable?

Answer: Possibly. The key is to assess and act quickly.

  • Analyze: Immediately take a sample and analyze it by TLC or LC-MS. Compare it to a sample of your starting material and, if available, your expected product.

    • Is the starting material fully consumed?

    • Is any desired product visible?

    • Are there new, dark-colored spots at the baseline (TLC) or high molecular weight peaks (MS) indicative of polymers?

  • Decision:

    • If product has formed: Proceed to workup, but anticipate a more challenging purification. The colored impurities may be removable.

    • If little to no product has formed: The reaction has likely failed due to substrate degradation. It is usually best to discard the reaction and restart, focusing on more stringent preventative measures.

Q7: My diamine starting material is off-color. How can I purify it before use?

Answer: Purification by recrystallization with activated carbon is the standard method.

Partially oxidized diamines can often be purified to remove colored polymeric byproducts. Activated carbon has a high surface area and adsorbs these large, conjugated impurities.[10]

See Section 5, Protocol 2 for a detailed purification procedure.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the best solvents to use?

    • A: Always use high-purity, anhydrous solvents. Crucially, you must degas the solvent before use to remove dissolved oxygen. This can be done by sparging with nitrogen or argon for 15-30 minutes or by using a series of freeze-pump-thaw cycles for extremely sensitive applications.

  • Q: Can trace metals from my reagents or spatula cause problems?

    • A: Absolutely. Metal ions, particularly copper and iron, are potent catalysts for the oxidation of amines. Avoid using metal spatulas to handle the solid diamine; use a clean glass or plastic scoop instead. Use high-purity reagents to minimize metal contamination.

  • Q: How do I know if my inert atmosphere technique is working?

    • A: A simple visual check is to set up a bubbler at the outlet of your reaction system. A slow, steady stream of bubbles (e.g., 1-2 per second) indicates a positive pressure of inert gas, which is essential for preventing air from leaking into the system.

Section 5: Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for running a reaction while excluding atmospheric oxygen.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction A 1. Assemble & Flame-Dry Glassware B 2. Cool Under Inert Gas Stream A->B C 3. Add Solids (Diamine) Under Positive Gas Flow B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Add Liquid Reagents via Syringe D->E F 6. Maintain Positive Pressure (via Balloon or Bubbler) E->F G 7. Heat/Stir as Required F->G

Caption: Workflow for setting up an oxygen-free reaction.

Methodology:

  • Glassware Preparation: Assemble your reaction flask, condenser, and any addition funnels. Ensure all joints are well-greased. Flame-dry the entire apparatus under vacuum or a strong stream of inert gas to remove adsorbed water and oxygen.

  • Inerting the System: Allow the glassware to cool to room temperature under a gentle, positive pressure of nitrogen or argon. Use a manifold system that directs gas into the flask and out through a bubbler.

  • Addition of Solids: While maintaining a slightly increased flow of inert gas to create positive pressure, briefly remove a stopper and add the 4-methoxy-N1-methylbenzene-1,2-diamine and any other solid reagents. Reseal the system immediately.

  • Addition of Solvents: Add your previously degassed solvent(s) via a cannula or a syringe through a rubber septum.

  • Reaction: Once all components are added, maintain a gentle positive pressure of inert gas throughout the reaction. A balloon filled with N₂/Ar attached to a needle is a simple and effective way to do this for many applications.

Protocol 2: Purification of Partially Oxidized Diamine

This protocol is for purifying starting material that has discolored due to oxidation.

Methodology:

  • Solvent Selection: Choose a suitable recrystallization solvent in which the diamine is soluble when hot but sparingly soluble when cold. A common choice might be a toluene/heptane or ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, discolored diamine in the minimum amount of boiling solvent.

  • Decolorization: To the hot solution, carefully add a small amount of activated carbon (typically 1-2% of the diamine's weight). Caution: Adding carbon to a boiling solution can cause vigorous bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel. This step removes the carbon and the adsorbed colored impurities. The filtrate should be significantly lighter in color.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Storage: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum. Immediately transfer the pure, colorless solid to a clean vial and store under an inert atmosphere in the dark and cold.

References

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 16.8: Oxidation of Aromatic Compounds. [Link]

  • Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 77(23), 2753–2756. [Link]

  • Google Patents. (2012).
  • Koleva, V., Karsheva, M., & Yanishlieva, N. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. [Link]

  • Verdegaal, W. M., et al. (2020). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society, 142(32), 13876–13886. [Link]

  • Sweeting, L. M. (1998). Oxidizing Agents. [Link]

  • Oxford Academic. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]

  • ResearchGate. (2015). Evaluation of itaconic acid/aromatic diamine adducts as novel antioxidants polymers. Part 1: Evaluation as antioxidants for natural rubber vulcanizates. [Link]

  • Royal Society of Chemistry. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. [Link]

  • ResearchGate. (2017). How to stabilize polysubstituted o-phenylene diamine from atmospheric oxidation?. [Link]

  • PubMed. (2021). Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity. [Link]

  • Kintek Solution. (n.d.). How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Luminix Health. 4-methoxybenzene-1,2-diamine. [Link]

  • MDPI. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Link]

  • Hoffman Fine Chemicals. CAS RN 3360-78-9 | 4-Methoxy-N1-methylbenzene-1,2-diamine. [Link]

  • ACS Publications. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. [Link]

  • ChemSynthesis. 4-methoxy-N-methylbenzene-1,2-diamine. [Link]

  • Google Patents. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 4-Methoxybenzene-1,2-diamine dihydrochloride. [Link]

  • Knowledge UChicago. (2020). METHODS AND APPLICATIONS FOR THE IDENTIFICATION AND DIRECTED EVOLUTION OF BIOCATALYSTS FOR CHEMICAL SYNTHESIS. [Link]

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Technical Support Center: Regioselectivity in Reactions of 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxy-N1-methylbenzene-1,2-diamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions involving this versatile synthetic intermediate. The unique electronic and steric properties of this molecule present both opportunities and challenges in directing chemical transformations. This center is designed to help you navigate these challenges and achieve your desired synthetic outcomes.

Understanding the Molecule: The Key to Regioselectivity

4-methoxy-N1-methylbenzene-1,2-diamine (CAS 3360-78-9) possesses three key features that collectively govern its reactivity and the regiochemical outcome of its reactions: a primary amine (N2), a secondary N-methylamine (N1), and an electron-donating methoxy group at the 4-position. The interplay between these groups is crucial.

  • Electronic Effects : The methoxy group is a strong electron-donating group, increasing the electron density of the aromatic ring and enhancing the nucleophilicity of both amino groups. The secondary amine (N1) is generally more electron-rich and basic than the primary amine (N2) due to the inductive effect of the methyl group.

  • Steric Effects : The methyl group on N1 provides significant steric hindrance compared to the protons on the primary N2 amine. This can make the N2 position more accessible to bulky reagents.

The balance between these electronic and steric factors is often subtle and can be manipulated by changing reaction conditions.

G cluster_molecule 4-methoxy-N1-methylbenzene-1,2-diamine cluster_factors Factors Influencing Regioselectivity mol mol Electronic Electronic Effects - Methoxy group donates e- - N1 (sec-amine) is more basic - N2 (pri-amine) is less basic Steric Steric Effects - Methyl group at N1 hinders attack - N2 is more accessible Reaction Reaction Conditions - Reagent size - Temperature (Kinetic vs. Thermo) - Solvent polarity - Catalyst choice

Caption: Key factors governing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen atom is more nucleophilic in 4-methoxy-N1-methylbenzene-1,2-diamine?

A1: Electronically, the N1 (secondary) amine is more nucleophilic than the N2 (primary) amine. The electron-donating inductive effect of the methyl group increases the electron density on the N1 nitrogen. However, the greater steric hindrance from the methyl group can make the N2 nitrogen the more reactive site for kinetically controlled reactions, especially with bulky electrophiles.

Q2: How does the methoxy group influence the regioselectivity of reactions on the amino groups?

A2: The methoxy group primarily acts as a strong electron-donating group through resonance, increasing the overall nucleophilicity of both amino groups. It makes the diamine more reactive than an unsubstituted analogue. Its position para to the N1 amine and meta to the N2 amine means it electronically activates the N1 position more strongly.

Q3: In cyclocondensation reactions, for example, to form a benzimidazole, which nitrogen is expected to react first?

A3: In reactions like the formation of benzimidazoles from aldehydes or carboxylic acids, the more nucleophilic and less sterically hindered primary amine (N2) is generally expected to initiate the reaction by attacking the carbonyl carbon.[1] The subsequent cyclization would then involve the secondary amine (N1). However, the precise mechanism and regiochemical outcome can be influenced by the specific reagents and conditions used.[2]

Q4: Can I selectively protect one of the amino groups?

A4: Yes, selective protection is a key strategy for controlling regioselectivity. Due to its lower steric hindrance, the primary amine (N2) can often be selectively protected with a bulky protecting group (e.g., Boc anhydride) under carefully controlled conditions (low temperature, specific base). This leaves the N1 amine free for subsequent reactions. Conversely, strategies to protect N1 while leaving N2 free are more challenging and may require multi-step procedures.

Troubleshooting Guides

This section addresses common problems encountered during reactions with 4-methoxy-N1-methylbenzene-1,2-diamine and provides actionable solutions.

Problem 1: Poor Regioselectivity in N-Acylation (Mixture of N1 and N2 Acylated Products)

You are attempting to acylate the diamine with an acyl chloride or anhydride and are obtaining a mixture of the N1-acyl, N2-acyl, and potentially di-acyl products.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: Fast reactions at low temperatures often favor the less sterically hindered N2 position (kinetic product). At higher temperatures, equilibration might favor the more thermodynamically stable isomer, though this is not always predictable without experimentation.

  • Reagent Sterics: Small, highly reactive acylating agents (e.g., acetyl chloride) may show less selectivity than bulkier reagents (e.g., pivaloyl chloride).

  • Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the two nitrogen atoms.

Troubleshooting Workflow

G start Problem: Poor Acylation Selectivity q1 Is the N2-acylated product desired? start->q1 n2_strategy Strategy: Favor Kinetic Control & Steric Accessibility q1->n2_strategy Yes n1_strategy Strategy: Protect N2, then Acylate N1 q1->n1_strategy No (N1 desired) n2_step1 Use a bulky acylating agent (e.g., Pivaloyl chloride) n2_strategy->n2_step1 n2_step2 Run reaction at low temperature (-20°C to 0°C) n2_step1->n2_step2 n2_step3 Use a non-coordinating base (e.g., TEA, DIPEA) n2_step2->n2_step3 end Achieved High Regioselectivity n2_step3->end n1_step1 Selectively protect N2 with Boc (Boc)2O, THF, 0°C n1_strategy->n1_step1 n1_step2 Isolate the N2-Boc protected intermediate n1_step1->n1_step2 n1_step3 Acylate the free N1 amine n1_step2->n1_step3 n1_step4 Deprotect N2 (e.g., TFA in DCM) n1_step3->n1_step4 n1_step4->end

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As a key intermediate in pharmaceutical synthesis, 4-methoxy-N1-methylbenzene-1,2-diamine is a versatile building block. However, its successful application, particularly in transition-metal-catalyzed reactions like cross-couplings and hydrogenations, is often challenged by catalyst deactivation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and mitigating catalyst poisoning. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to build robust, self-validating experimental protocols.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This guide is structured to follow the logical workflow of a researcher encountering an issue at the bench.

Q1: My reaction has stalled. The conversion is low and has stopped increasing. How do I determine if catalyst poisoning is the root cause?

A1: A stalled reaction is a classic symptom of catalyst deactivation. Before concluding it's poisoning, it's crucial to rule out other common issues.

  • Initial Verification: First, confirm the integrity of your reagents and conditions. Was the reaction set up under a properly inert atmosphere? Are all reagents (substrate, base, solvents) of the required purity and dryness?

  • The "Spiking" Test: A definitive way to diagnose catalyst deactivation is to add a second charge of the fresh catalyst/precatalyst to the stalled reaction mixture.

    • If the reaction restarts: This strongly indicates the initial catalyst charge was deactivated or "poisoned." The reagents themselves are still viable.

    • If the reaction does not restart: The issue may be more complex. A crucial reagent may have degraded, or an inhibitory byproduct may have formed, which would poison the new catalyst charge as well.

Q2: I've confirmed catalyst deactivation. What are the most likely poisons in a reaction involving 4-methoxy-N1-methylbenzene-1,2-diamine?

A2: Given the structure of your substrate and the common use of palladium catalysts, the list of suspects is well-defined. Poisons act by strongly chemisorbing to the catalyst's active sites, blocking them from participating in the catalytic cycle.[1][2]

  • Sulfur Compounds: This is the most common and potent class of poisons for palladium catalysts.[3][4] Even trace amounts (ppm or ppb level) can cause complete deactivation.[1]

    • Sources: Contamination in starting materials (e.g., from sulfur-based reagents used in prior steps), contaminated solvents, or low-quality reagents. Elemental sulfur has been identified as a specific culprit in stalled Suzuki coupling reactions.[4]

    • Mechanism: Sulfur-containing molecules, like thiols, sulfides, and sulfites, have high-affinity interactions with palladium surfaces, forming stable palladium-sulfur bonds (e.g., Pd-S) that are difficult to break under typical reaction conditions.[5][6][7]

  • Substrate or Product Inhibition: The diamine functionality of your substrate, or related nitrogen-containing byproducts, can act as a poison.

    • Sources: The reactant itself, or side-products from its degradation or undesired reaction pathways.

    • Mechanism: The lone pairs on the nitrogen atoms can coordinate to the palladium center. While this is often a reversible and necessary part of some catalytic cycles, strong, multidentate chelation or the formation of highly stable off-cycle complexes can effectively sequester the catalyst. Heterocycles containing nitrogen are known catalyst poisons.[8][9]

  • Other Common Contaminants:

    • Halides, Cyanides, Phosphates: These can originate from reagents or previous synthetic steps and can disrupt the catalytic cycle.[8] Excess cyanide, for example, can terminate palladium-catalyzed reactions by forming inactive palladium-cyanide complexes.[10][11]

    • Heavy Metals: Mercury, lead, or arsenic can irreversibly poison catalysts.[2][12]

    • Water/Moisture: While not a direct poison in all cases, water can facilitate side reactions that generate poisons. For instance, it can promote the hydrolysis of cyanide ions to HCN, which is highly reactive towards Pd(0) centers.[10][11]

Visualizing the Poisoning Mechanism

The following diagram illustrates how a generic sulfur-based poison (R-S-H) can deactivate a palladium surface, preventing the substrate from accessing the active sites.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst ActiveSite Pd(0) Active Site Available for Substrate Binding PoisonedSite Pd-S-R Complex Blocked Active Site Product Product ActiveSite->Product NoReaction Reaction Stalls PoisonedSite->NoReaction Poison Poison (e.g., R-S-H) Poison->ActiveSite Strong Chemisorption (Irreversible) Substrate Substrate (e.g., Aryl Halide) Substrate->ActiveSite Normal Catalytic Cycle Substrate->PoisonedSite Binding Inhibited

Caption: Mechanism of catalyst poisoning by strong chemisorption.

Q3: How can I analytically identify the specific poison affecting my reaction?

A3: Identifying the poison is key to preventing future failures. A combination of techniques is often necessary.

Analytical TechniqueWhat It DetectsSample TypeKey Considerations
ICP-OES / ICP-MS Elemental poisons (S, P, As, Pb, Hg)[12]Recovered catalyst, starting materialsProvides elemental composition. Highly sensitive (ppb-ppt level for ICP-MS)[12]. Requires digestion of the sample.
GC-MS Volatile organic poisonsSolvents, starting materialsIdeal for identifying trace organic impurities like sulfur-containing compounds in feedstocks.[13][14]
Combustion Analysis Total sulfur and carbon contentRecovered catalystUseful for quantifying the amount of sulfur or coke/fouling on the catalyst surface.[12]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical stateRecovered catalystA surface-sensitive technique that can confirm the presence and chemical nature of poisons on the catalyst surface.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I proactively prevent catalyst poisoning?

A1: Prevention is always more effective and economical than remediation.

  • Feedstock Scrutiny: Source all starting materials and solvents from reputable suppliers. If a starting material is synthesized in-house, be mindful of reagents used in previous steps (e.g., deprotection of a thiol). Consider performing a purification step (recrystallization, column chromatography) on suspicious batches of 4-methoxy-N1-methylbenzene-1,2-diamine.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst or ligands, especially phosphine-based ligands which can oxidize.

  • Use of Guard Beds/Scavengers: In larger-scale reactions, passing the feedstock solution through a guard bed of a material that adsorbs poisons (like activated carbon or a sacrificial catalyst) can be highly effective.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) can protect the metal center from poisons and promote the desired catalytic steps, leading to more robust and efficient processes.[15][16][17]

Q2: Can the diamine substrate itself act as a poison? How do I manage that?

A2: Yes, it's a valid concern. The two nitrogen atoms can chelate the metal center, forming a stable complex that is slow to enter the catalytic cycle. This is more accurately described as substrate inhibition rather than irreversible poisoning.

  • Managing Inhibition: This can often be overcome by careful control of reaction conditions. Slowly adding the diamine substrate to the reaction mixture can keep its instantaneous concentration low, minimizing the formation of inhibited species. Additionally, using ligands that form very stable complexes with the metal can prevent the substrate from displacing them and shutting down the reaction.

Q3: When should I attempt to regenerate a poisoned catalyst versus simply using a fresh batch?

A3: The decision depends on the scale of the reaction, the cost of the catalyst, and the nature of the poison.

  • Use Fresh Catalyst: For bench-scale research and development, using a fresh catalyst is almost always the most time-efficient and reliable option. The risk of incomplete regeneration and obtaining misleading results is high.

  • Consider Regeneration: For large-scale manufacturing where catalyst costs are significant, regeneration becomes economically viable.[1] However, regeneration protocols must be robustly developed and validated. Regeneration is most successful for deactivation caused by coking or fouling.[18] Poisons that form very strong chemical bonds, like sulfur, can be very difficult to remove completely.[5][6] Some regeneration methods involve washing with solvents or acids/bases, or treatment with oxidizing/reducing agents.[19][20]

Troubleshooting Workflow

This flowchart provides a logical path from observing a problem to implementing a solution.

G Start Low/Stalled Reaction Conversion Check_Conditions Verify Temp, Time, Inert Atmosphere Start->Check_Conditions Spike_Test Perform Catalyst Spike Test Check_Conditions->Spike_Test Reaction_Restarts Reaction Restarts? Spike_Test->Reaction_Restarts Poison_Confirmed Catalyst Poisoning Confirmed Reaction_Restarts->Poison_Confirmed Yes No_Restart Other Issue: Reagent Degradation, Inhibitory Byproduct Reaction_Restarts->No_Restart No Identify_Poison Identify Poison Source (See Table 1 & 2) Poison_Confirmed->Identify_Poison Purify Purify Starting Materials (Protocol 1) Identify_Poison->Purify Optimize Optimize Ligands & Reaction Conditions Identify_Poison->Optimize Implement_Solution Implement Preventative Measures for Future Runs Purify->Implement_Solution Optimize->Implement_Solution

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

Part 3: Key Experimental Protocols

Protocol 1: Purification of 4-methoxy-N1-methylbenzene-1,2-diamine via Activated Carbon Treatment

This protocol is designed to remove non-polar, sulfur-containing impurities.

  • Dissolution: Dissolve the 4-methoxy-N1-methylbenzene-1,2-diamine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add 5-10 wt% of activated carbon relative to the mass of the diamine.

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite to completely remove the activated carbon. Wash the celite pad with a small amount of the fresh solvent.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Purity Check: Analyze the purity of the resulting solid by an appropriate method (e.g., NMR, GC-MS) to ensure the removal of contaminants before using it in a catalytic reaction.

Protocol 2: Basic Regeneration of Palladium on Carbon (Pd/C)

This is a general procedure for removing organic residues (fouling). It may be less effective for strongly chemisorbed poisons like sulfur. Always perform this in a fume hood with appropriate personal protective equipment.

  • Catalyst Recovery: Carefully filter the reaction mixture to recover the Pd/C catalyst.

  • Solvent Washing: Wash the recovered catalyst sequentially with several portions of water, then acetone, and finally a solvent like chloroform or glacial acetic acid.[19] These washes help remove adsorbed organic species.

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test: The efficacy of the regeneration must be tested by running a small-scale control reaction and comparing the performance to a fresh catalyst. A significant drop in activity compared to the fresh catalyst indicates irreversible poisoning.

References

  • Reaction of 4‐methoxybenzene‐1,2‐diamine with ethylene glycol. Reaction conditions - ResearchGate. Available at: [Link]

  • The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - RSC Publishing. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]

  • CAS RN 3360-78-9 | 4-Methoxy-N1-methylbenzene-1,2-diamine | MFCD00962667 - Hoffman Fine Chemicals. Available at: [Link]

  • Catalyst Poisoning Testing - Intertek. Available at: [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH. Available at: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - ACS. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

  • Antioxidant Enzyme Inhibitor Role of Phosphine Metal Complexes in Lung and Leukemia Cell Lines - PMC - NIH. Available at: [Link]

  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Catalyst poisoning - Grokipedia. Available at: [Link]

  • Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands | Request PDF - ResearchGate. Available at: [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. Available at: [Link]

  • Detection of Catalyst Poisons - GAS Dortmund. Available at: [Link]

  • Regeneration of palladium based catalyst for methane abatment - DCL International Inc. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchGate. Available at: [Link]

  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. Available at: [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer - Chromatography Online. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]

  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. Available at: [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • Catalyst deactivation mechanisms and how to prevent them - Matmatch. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

  • Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Catalyst Poisoning Solutions - Gulf Bio Analytical. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. Available at: [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. Available at: [Link]

  • Unlocking the Mystery of Catalyst Poisoning | Department of Energy. Available at: [Link]

  • Deactivation of metal catalysts in liquid phase organic reactions - ResearchGate. Available at: [Link]

  • Phosphine ligands and catalysis - Research - Gessner Group. Available at: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. Available at: [Link]

  • Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing). Available at: [Link]

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Technical Support Center: Workup and Troubleshooting for Reactions of 4-Methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-methoxy-N1-methylbenzene-1,2-diamine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, field-proven insights into the successful workup and purification of reactions involving this versatile but sensitive reagent. Our focus is on explaining the causality behind each procedural choice, ensuring you can adapt and troubleshoot your specific experimental context with confidence.

Section 1: Foundational Physicochemical Properties for Workup Design

A successful workup is predicated on a solid understanding of the substrate's properties. 4-Methoxy-N1-methylbenzene-1,2-diamine is an electron-rich aromatic diamine, a structural class known for its utility and its sensitivity.

Q1: What are the critical properties of 4-methoxy-N1-methylbenzene-1,2-diamine that I must consider before starting a workup?

A1: Understanding the following properties is crucial for designing a robust purification strategy. The electron-donating methoxy and amino groups make the molecule highly susceptible to oxidation, and its basicity is the key to separation by extraction.

PropertyValue / ObservationImplication for Workup ProcedureSource
CAS Number 3360-78-9For accurate identification and safety data retrieval.[1][2]
Molecular Weight 152.19 g/mol Essential for calculating molar equivalents and yields.[1]
Appearance Brown solidAny significant color change to dark purple or black often indicates oxidation.[1]
Melting Point 78-80 °CA useful preliminary check for purity of the final product.[1]
Solubility Soluble in methanol, DMSO. Limited data on common extraction solvents.Methanol and DMSO are not ideal extraction solvents due to their miscibility with water. Solvent choice for extraction (e.g., EtOAc, DCM) must be empirically determined.[3][4]
Stability Air and light sensitive.Workups should be performed promptly after reaction completion. Avoid prolonged exposure to air. Use of an inert atmosphere (N₂ or Ar) is highly recommended. Store under inert gas at 2-8°C in the dark.[3][4]
Basicity Weakly basic aromatic amine.The two amine groups can be protonated in acidic conditions (pH < 4), rendering the molecule water-soluble. This is the cornerstone of purification by acid-base extraction.[5][6]

Section 2: General Workup & Purification Strategy

The most reliable method for purifying this diamine and its derivatives is typically a combination of acid-base liquid-liquid extraction followed by column chromatography.

Q2: What is a standard, reliable workup procedure for a reaction involving this diamine?

A2: A standard workflow leverages the basicity of the amine functional groups for separation. The following flowchart outlines the general procedure.

Workup_Workflow General Workup Workflow for 4-methoxy-N1-methylbenzene-1,2-diamine Reactions start 1. Reaction Completion quench 2. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract 3. Dilute with Organic Solvent (e.g., EtOAc, DCM) quench->extract acid_wash 4. Extract with Dilute Acid (e.g., 1M HCl, repeat 2-3x) extract->acid_wash separate1 5. Separate Layers acid_wash->separate1 organic_layer Organic Layer (Contains neutral/acidic compounds) separate1->organic_layer Phase 1 aqueous_layer Aqueous Layer (Contains protonated diamine product) separate1->aqueous_layer Phase 2 basify 6. Basify Aqueous Layer (e.g., with 2M NaOH, NaHCO₃ to pH > 10) aqueous_layer->basify extract_back 7. Extract Product into Organic Solvent (e.g., EtOAc, DCM, repeat 3x) basify->extract_back separate2 8. Separate & Combine Organic Layers extract_back->separate2 wash_dry 9. Wash with Brine, Dry (Na₂SO₄), Filter separate2->wash_dry concentrate 10. Concentrate in vacuo wash_dry->concentrate purify 11. Purify via Column Chromatography concentrate->purify end_node 12. Pure Product purify->end_node

Caption: General Acid-Base Extraction Workflow.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q3: My reaction mixture and final product are very dark (deep purple/black). What happened and how can I fix it?

A3: This is the most common issue and is almost always due to oxidation . Electron-rich aromatic diamines are highly susceptible to air oxidation, forming highly colored quinone-imine type structures.

  • Causality: The lone pairs on the nitrogen atoms and the activating methoxy group lower the oxidation potential of the aromatic ring, making it easy for atmospheric oxygen to react, especially in the presence of trace metals or light.

  • Preventative Measures:

    • Inert Atmosphere: Perform the entire workup under a blanket of nitrogen or argon. Degas your solvents before use.

    • Speed: Do not leave the reaction or extracted material exposed to air for extended periods. Proceed through the workup swiftly.

    • Antioxidants: Add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the water used for the initial quench and washes. This will scavenge dissolved oxygen and other oxidizing species.

  • Remediation:

    • If the product is already oxidized, purification can be difficult. Column chromatography is your best option.

    • Sometimes, a filtration through a small plug of activated charcoal can remove some colored impurities, but this may also lead to loss of product.

Q4: My yield is very low after the acid-base extraction. Where did my product go?

A4: Low recovery can be attributed to several factors, primarily related to pH control and solubility.

  • Incomplete Protonation/Deprotonation:

    • Acid Wash: Ensure the pH of the aqueous layer is truly acidic (pH 1-2) during the acid extraction. Use pH paper to check. If the pH is too high, the amine will not be fully protonated and will remain in the organic layer.

    • Basification: Conversely, ensure the pH is sufficiently basic (pH 10-12) before back-extraction. If the pH is not high enough, the amine will remain in its protonated, water-soluble form.

  • Emulsion Formation: The presence of salts and polar compounds can lead to the formation of a stable emulsion at the solvent interface, trapping your product. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion. In stubborn cases, filtration through a pad of Celite® can be effective.

  • Incorrect Solvent Choice: Your product, especially if it's a derivative of the starting diamine, might have some water solubility. Avoid using an excessive volume of water. When back-extracting the free amine, use a robust organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and perform multiple extractions (at least 3x) to ensure complete recovery.

Q5: How do I effectively purify my product using column chromatography? It keeps streaking on the column.

A5: Streaking of amines on silica gel is a classic problem caused by the acidic nature of standard silica. The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can protonate the basic amine, causing it to bind strongly and elute slowly and broadly (streak).

  • Solution: Deactivate the Silica Gel.

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the standard choice. A concentration of 0.5-1% (v/v) in your hexane/ethyl acetate or DCM/methanol mobile phase is usually sufficient to neutralize the acidic sites on the silica.

    • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which does not have the acidity problem of silica. However, alumina can sometimes have its own issues with reactivity, so silica with a basic modifier is often the first choice.

  • TLC Analysis: Before running a column, always develop a TLC method using a mobile phase containing 1% triethylamine to get an accurate preview of the separation.

Q6: My product is contaminated with unreacted starting material. How can I separate two very similar amines?

A6: Separating two structurally similar amines can be challenging.

  • Optimized Chromatography: This is the most direct approach. Use a high-performance silica gel and a carefully optimized shallow solvent gradient. As mentioned in Q5, adding triethylamine is critical.

  • pH-Controlled Extraction: If the pKa values of the two amines are sufficiently different (a difference of at least 1-2 pKa units), a careful, pH-controlled extraction may work.[7] This involves using a buffered aqueous solution at a specific pH that will selectively protonate one amine over the other. This is an advanced technique that requires precise pH control and monitoring.

  • Derivatization: In some cases, it may be easier to react the mixture with an agent that selectively derivatizes one amine (e.g., forming a sulfonamide from the primary amine while the secondary N-methyl amine reacts much slower), allowing for easy separation, followed by removal of the protecting group. This adds steps but can be very effective.

Section 4: Detailed Protocol: Standard Acid-Base Workup

This protocol provides a detailed, step-by-step methodology for a typical workup following a reaction where 4-methoxy-N1-methylbenzene-1,2-diamine was a nucleophile.

Protocol 1: Post-Reaction Acid-Base Extraction

  • Cool and Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature in an ice bath. Slowly add deionized water to quench any reactive reagents. If the reaction used a water-sensitive reagent (e.g., a strong base or Lewis acid), perform the quench carefully.

  • Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, 50 mL for a 10 mmol scale reaction).

  • Acidic Extraction: Add 1M aqueous HCl (30 mL). Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl (2 x 30 mL) to ensure all basic material is removed. Combine all aqueous extracts.

    • Self-Validation: At this point, you can spot a TLC of the organic layer against your product to ensure no product remains.

  • Wash Organic Layer (Optional): The remaining organic layer, containing non-basic byproducts or starting materials, can be washed with brine, dried over Na₂SO₄, and concentrated to isolate those components if desired.

  • Basify Aqueous Layer: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M aqueous NaOH while stirring until the pH is >10 (confirm with pH paper). A precipitate of the free amine product may form.

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free amine product with ethyl acetate or DCM (3 x 40 mL).

  • Combine and Dry: Combine the organic layers from the back-extraction. Wash once with brine (50 mL) to remove residual water and inorganic salts. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified by column chromatography.

References

  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.[Link]

  • Hartmann, T., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters.[Link]

  • University of Rochester, Department of Chemistry. Workup: Amines.[Link]

  • MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers.[Link]

  • AQA. (2015). A-level Chemistry Specification.[Link]

  • Hoffman Fine Chemicals. CAS RN 3360-78-9 | 4-Methoxy-N1-methylbenzene-1,2-diamine.[Link]

  • Google Patents.
  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.[Link]

  • ChemBK. 4-methoxybenzene-1,2-diamine.[Link]

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Technical Support Center: Characterization of 4-methoxy-N1-methylbenzene-1,2-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 4-methoxy-N1-methylbenzene-1,2-diamine and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this versatile compound and its derivatives. The inherent reactivity of o-phenylenediamines, coupled with the specific electronic effects of the methoxy and N-methyl substituents, can present unique analytical hurdles. This resource provides troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Section 1: Sample Stability and Handling

Aromatic diamines are notoriously susceptible to oxidation, which can lead to the formation of colored impurities and complicate analysis.[1] Proper handling and storage are critical for maintaining the integrity of 4-methoxy-N1-methylbenzene-1,2-diamine.

Question 1: My sample of 4-methoxy-N1-methylbenzene-1,2-diamine has turned from a light brown solid to a dark, tarry substance. What is causing this, and can I still use it?

Answer: The darkening of your sample is a classic sign of oxidation. The electron-rich aromatic ring and the two amino groups make the molecule highly susceptible to air oxidation, which can lead to the formation of polymeric and quinone-like impurities.[1]

Causality: The presence of two electron-donating groups (methoxy and amino) on the benzene ring increases the electron density, making the molecule more easily oxidized. The initial oxidation products can catalyze further degradation.

Troubleshooting and Prevention:

  • Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C) and protected from light.[2]

  • Solvent Choice: When preparing solutions for reactions or analysis, use de-gassed solvents to minimize dissolved oxygen.

  • Purity Check: Before use, it is advisable to check the purity of a discolored sample by thin-layer chromatography (TLC) or a quick ¹H NMR. If significant impurities are observed, purification by recrystallization or column chromatography may be necessary. For stubborn coloration, treatment with activated charcoal can be effective.

Question 2: I am observing unexpected peaks in my analytical data (NMR, LC-MS) even with a freshly opened bottle of the starting material. What could be the source of these impurities?

Answer: Besides oxidation, impurities can arise from the synthetic route used to prepare the 4-methoxy-N1-methylbenzene-1,2-diamine. A common synthesis involves the reduction of a nitroaniline precursor, such as 4-methoxy-2-nitroaniline.[3]

Potential Impurities from Synthesis:

  • Incomplete Reduction: The presence of the starting nitroaniline or partially reduced intermediates (e.g., nitroso or hydroxylamine species) is a common issue.[4]

  • Side-products from Nitration: If the synthesis involves a nitration step, regioisomers of the nitroaniline precursor might be formed, leading to isomeric diamine impurities after reduction.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected impurities.

Section 2: NMR Spectroscopy Challenges

NMR spectroscopy is a cornerstone of characterization, but the spectra of 4-methoxy-N1-methylbenzene-1,2-diamine and its derivatives can sometimes be ambiguous.

Question 3: The N-H protons in the ¹H NMR spectrum of my diamine are broad and their chemical shift varies between samples. Why is this happening?

Answer: The broadening and variable chemical shift of N-H protons are characteristic features of amines in ¹H NMR.[5] This is due to several factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation and broadening of attached protons.

  • Proton Exchange: The amine protons can undergo chemical exchange with each other and with trace amounts of water or acidic impurities in the solvent. The rate of this exchange affects the peak shape and position.

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding, which is dependent on concentration and temperature, also influences the chemical shift of N-H protons.

Troubleshooting and Confirmation:

  • D₂O Shake: To confirm the assignment of N-H peaks, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The N-H peaks will disappear due to proton-deuterium exchange.

  • Temperature and Concentration: Note the temperature and concentration at which the spectrum was acquired, as these can affect the chemical shifts of labile protons.

Question 4: I have reacted 4-methoxy-N1-methylbenzene-1,2-diamine with an aldehyde to form a benzimidazole. I am unsure about the regiochemistry of the product. How can I use NMR to distinguish between the two possible isomers?

Answer: The reaction of an unsymmetrical o-phenylenediamine like 4-methoxy-N1-methylbenzene-1,2-diamine with an aldehyde can potentially yield two regioisomers: the 6-methoxy-1-methyl- and the 5-methoxy-1-methyl-1H-benzo[d]imidazole. Distinguishing these isomers requires careful analysis of the aromatic region of the ¹H NMR spectrum and potentially 2D NMR techniques.

IsomerExpected Aromatic ¹H NMR Splitting Patterns
6-methoxy-1-methyl-1H-benzo[d]imidazole Three distinct aromatic protons. One proton will likely appear as a doublet, another as a doublet of doublets, and the third as a doublet. The proton ortho to the methoxy group will be the most upfield.
5-methoxy-1-methyl-1H-benzo[d]imidazole Three distinct aromatic protons. The splitting patterns will be different from the 6-methoxy isomer. The proton between the methoxy and the imidazole nitrogen will have a unique chemical shift.

Advanced NMR Techniques for Isomer Differentiation:

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations. For example, a correlation between the N-methyl protons and one of the aromatic protons can help determine the substitution pattern.

  • HMBC: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2-3 bonds away. Correlations from the N-methyl protons to specific aromatic carbons can definitively establish the regiochemistry.

Section 3: Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structure of reaction products. However, the fragmentation patterns of these molecules can be complex.

Question 5: What are the expected fragmentation patterns for 4-methoxy-N1-methylbenzene-1,2-diamine and its benzimidazole derivatives in ESI-MS/MS?

Answer: The fragmentation of these compounds in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) will be influenced by the protonation site (likely one of the nitrogens) and the stability of the resulting fragments.

Fragmentation of 4-methoxy-N1-methylbenzene-1,2-diamine:

  • Loss of Methyl Radical: A common fragmentation pathway for methoxy-containing aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment with a mass of [M+H - 15]⁺.

  • Loss of Ammonia: Fragmentation involving the amino groups can lead to the loss of ammonia (NH₃), giving a fragment of [M+H - 17]⁺.

Fragmentation of Benzimidazole Derivatives:

  • Cleavage of Substituents: The substituents on the benzimidazole core will often be the first to fragment. For example, if the product is a phenylsulfonylpiperazine derivative, cleavage of the piperazine ring is a common fragmentation pathway.[6]

  • Ring Opening: Under higher collision energies, the benzimidazole ring itself can fragment.

Fragmentation_Pathway Parent_Ion [M+H]⁺ Loss_Methyl [M+H - 15]⁺ (Loss of •CH₃) Parent_Ion->Loss_Methyl Loss_Ammonia [M+H - 17]⁺ (Loss of NH₃) Parent_Ion->Loss_Ammonia Substituent_Loss [M+H - R]⁺ (Loss of Substituent) Parent_Ion->Substituent_Loss For Derivatives Ring_Fragment Benzimidazole Ring Fragments Substituent_Loss->Ring_Fragment

Caption: General fragmentation pathways in ESI-MS/MS.

Section 4: Purification and Side Reactions

The purification of reaction products of 4-methoxy-N1-methylbenzene-1,2-diamine can be challenging due to the formation of side products and the properties of the target molecules.

Question 6: I am trying to purify my benzimidazole product by column chromatography, but I am getting poor separation and streaking on the column. What can I do?

Answer: The basic nature of the amino groups in the starting material and the nitrogen atoms in the benzimidazole product can cause strong interactions with the acidic silica gel, leading to poor chromatographic performance.

Troubleshooting Column Chromatography:

  • Baseline Treatment: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like C18 if the compound is sufficiently nonpolar.

  • Solvent System Optimization: Use TLC to carefully optimize the solvent system for the best separation before attempting column chromatography.[4]

Question 7: What are the common side products when reacting 4-methoxy-N1-methylbenzene-1,2-diamine with aldehydes, and how can I identify them?

Answer: Besides the desired benzimidazole, several side products can form, complicating the reaction mixture.

Common Side Products:

  • Bis-benzimidazole: If the reaction conditions are not carefully controlled, the initial benzimidazole product can react with another molecule of the aldehyde and diamine.

  • Schiff Base Intermediates: Incomplete cyclization can leave Schiff base (imine) intermediates in the reaction mixture.

  • Oxidation Products: As mentioned earlier, oxidation of the starting diamine can lead to a variety of colored impurities.

Identification of Side Products:

  • LC-MS: Liquid chromatography-mass spectrometry is the most effective technique for identifying components in a complex reaction mixture. The molecular weights of the potential side products can be predicted and compared to the observed masses.

  • NMR: Careful analysis of the ¹H and ¹³C NMR spectra of the crude product can reveal the presence of impurities. For example, the characteristic imine proton signal (around 8-9 ppm) can indicate the presence of a Schiff base intermediate.

References

  • Sharma, R., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of the American Society for Mass Spectrometry, 33(5), 844-853. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3063. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o647. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) PPD and (b) 1. Retrieved from [Link]

  • Richter, A., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData, 8(1). Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(7), 8590–8603. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). m-, o-, and p-Phenylenediamine. Retrieved from [Link]

  • Shehab, W. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Retrieved from [Link]

  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). Retrieved from [Link]

  • MPG.PuRe. (n.d.). (a) (b) (c) Figure S1. Retrieved from [Link]

  • National Institutes of Health. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • de Silva, A. P., et al. (1996). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (16), 1941-1945. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 3360-78-9 | 4-Methoxy-N1-methylbenzene-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (2016). 4-methylbenzene-1,2-diamine? Retrieved from [Link]

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dealing with air sensitivity of 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Response from a specialized "Air-Sensitive Chemistry Support Center." It addresses the specific challenges of 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9), a highly reactive electron-rich phenylenediamine derivative.

Ticket ID: #PDA-OX-3360 Subject: Stabilization and Handling of 4-methoxy-N1-methylbenzene-1,2-diamine Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist

🚨 Executive Summary: The "Purple Tar" Problem

You are likely reading this because your clear/pale-yellow product has turned into a pink, purple, or black oil/solid.

The Diagnosis: 4-methoxy-N1-methylbenzene-1,2-diamine is an electron-rich phenylenediamine (PDA) . The methoxy group at the C4 position and the methyl-substituted amine at N1 donate electron density into the benzene ring, significantly lowering the oxidation potential. Upon exposure to atmospheric oxygen, it undergoes oxidative coupling to form quinonediimines and subsequent polymerization (Bandrowski’s base analogues), resulting in the characteristic dark "tar."

The Fix: Do not store the free base. You must convert this molecule into its dihydrochloride salt for long-term stability. The free base is a transient intermediate; the salt is the storable product.

📉 Module 1: Diagnostic & Immediate Triage (FAQ)

Q1: My product is currently a dark purple oil. Is it ruined?

  • Answer: Not necessarily. The color comes from highly conjugated impurities (iminoquinones) that have high extinction coefficients. Even 1% oxidation can make the entire batch look ruined.

  • Action: Check purity via LC-MS (acidic mobile phase). If the main peak is intact, proceed immediately to the Salt Rescue Protocol (Module 3). If the material has solidified into a black crust, it is likely polymerized and unrecoverable.

Q2: I see "N1-methyl" in the name. Does this secondary amine change handling compared to standard PDAs?

  • Answer: Yes. The N1-methyl group makes the amine slightly more basic and nucleophilic than a primary amine. However, it also prevents the formation of certain symmetric impurities common in primary PDAs. The oxidation risk remains identical.

Q3: Can I store the free base in a glovebox?

  • Answer: Only for short durations (<48 hours). Even trace O2 (<5 ppm) or solvent impurities can initiate radical formation in such an electron-rich system.

🧪 Module 2: Synthesis & Isolation Workflow (The "Air-Free" Chain)

To handle this molecule successfully, you must break the chain of oxidation. The following workflow uses standard Schlenk techniques.

The Protocol: Reduction to Isolation

Pre-requisite: All solvents (MeOH, EtOH, THF) must be degassed (sparged with Argon for 20 mins) or taken from a solvent purification system (SPS).

  • Hydrogenation/Reduction:

    • Start with the precursor (likely 4-methoxy-N-methyl-2-nitroaniline).

    • Perform reduction (Pd/C + H2 or Fe/NH4Cl) in degassed methanol .

    • Critical: If filtering Pd/C, use a Schlenk frit under Argon flow. Do not use a standard Buchner funnel open to air; the catalyst will ignite, and the filtrate will oxidize instantly.

  • Solvent Swap (The Danger Zone):

    • Evaporating the solvent leaves the "Free Base" exposed.

    • Better Path: Do not evaporate to dryness if possible. Acidify directly in the reaction solvent (see Module 3).

Visualizing the Risk: The Oxidation Cascade

The following diagram illustrates why the free base degrades so quickly.

OxidationCascade FreeBase Free Base (Colorless/Pale Yellow) Radical Radical Cation (Reactive Intermediate) FreeBase->Radical O2 / Light Salt Dihydrochloride Salt (Stable White Solid) FreeBase->Salt HCl (anhydrous) PROTECTIVE STEP Quinone Quinonediimine (Pink/Red Species) Radical->Quinone -e-, -H+ Polymer Polymer/Tar (Black/Purple Solids) Quinone->Polymer Coupling

Figure 1: The oxidation cascade of electron-rich phenylenediamines. The "Salt" pathway (blue dashed line) is the only exit from the degradation cycle.

🛡️ Module 3: The "Salt Rescue" Protocol (Stabilization)

This is the industry-standard method for stabilizing 4-methoxy-N1-methylbenzene-1,2-diamine [1][2].

Reagents:

  • Crude reaction mixture (in MeOH or EtOH).

  • HCl in Dioxane (4M) or HCl in Diethyl Ether (2M). Avoid aqueous HCl if possible to simplify drying.

  • Diethyl Ether or MTBE (degassed, cold).

Step-by-Step Procedure:

  • Keep it Cold: Cool the crude reaction solution to 0°C under Argon.

  • Acidification: Add the anhydrous HCl solution dropwise via syringe.

    • Stoichiometry: You need >2.2 equivalents (one for each amine site).

    • Observation: The solution may darken slightly initially, then a thick precipitate should form.

  • Precipitation: If the salt is too soluble in ethanol, add cold Diethyl Ether (antisolvent) to force precipitation.

  • Filtration: Filter the solid under an inert blanket (Schlenk frit or rapid filtration with N2 cone).

  • Washing: Wash the cake with copious amounts of Diethyl Ether .

    • Why? Ether removes the colored organic impurities (oxidized quinones) while the salt remains insoluble. The "purple" washes away, leaving a white/grey solid.

  • Drying: Vacuum dry immediately. Store in a vial flushed with Argon, wrapped in foil, at -20°C.

Data Comparison: Free Base vs. Salt
FeatureFree Base (4-methoxy-N1-methyl...)[1]Dihydrochloride Salt (2HCl)
State Oil or Low-melting Solid (~78°C)Crystalline Solid
Color Pale Yellow

Purple/Black
White / Off-white
Air Stability Minutes to HoursMonths to Years
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
Storage Glovebox OnlyFridge/Freezer (-20°C)
⚙️ Module 4: Advanced Troubleshooting
Scenario A: "I need the Free Base for my next reaction."

If your next step involves a nucleophilic attack (e.g., cyclization to form a benzimidazole), do not isolate the free base.

  • Weigh the stable HCl salt .

  • Suspend it in the reaction solvent.

  • Add a non-nucleophilic base (e.g., DIPEA, Et3N, or NaOtBu) in situ just before adding the electrophile.

  • This generates the free base transiently in the vessel, minimizing O2 exposure.

Scenario B: "LC-MS Analysis shows degradation during the run."

Standard LC-MS solvents contain dissolved oxygen.

  • Fix: Add 0.1% Ascorbic Acid or Sodium Sulfite to the aqueous mobile phase. This acts as a sacrificial antioxidant during the chromatography run [3].

Scenario C: "My yield is >100%."
  • Cause: Phenylenediamine salts are hygroscopic. You likely have water weight or trapped solvent (EtOH/HCl).

  • Fix: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Verify solvent removal via 1H NMR (DMSO-d6).

📊 Visualization: The Inert Handling Workflow

Workflow cluster_0 Inert Atmosphere (Schlenk/Glovebox) Precursor Nitro-Precursor Reduction Reduction (H2/Pd-C) Solvent: MeOH (Degassed) Precursor->Reduction Filtration Filtration (Schlenk Frit) Remove Catalyst Reduction->Filtration Acidification Add HCl (in Dioxane) Precipitate Salt Filtration->Acidification Do NOT Evaporate Wash Wash with Et2O (Removes Purple Impurities) Acidification->Wash Filter Storage Store: -20°C, Dark (Stable 2HCl Salt) Wash->Storage

Figure 2: Recommended workflow to avoid isolation of the unstable free base.

📚 References
  • European Commission (SCCS). Opinion on Hydroxypropyl p-phenylenediamine and its dihydrochloride salt.[2] (Demonstrates industry standard of using HCl salts for PDA stability). [Link]

  • PubChem. Compound Summary: 4-Methoxybenzene-1,2-diamine dihydrochloride (Analogous Stability Data). [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Journey from 4-Methoxy-2-nitroaniline to 4-methoxy-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical synthesis and drug development, the precise characterization of molecules at every stage of a reaction pathway is not just a matter of academic rigor—it is a cornerstone of quality, safety, and efficacy. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the analytical lens through which we can observe the subtle yet significant transformations of functional groups, confirming the identity and purity of our target compounds.

This guide offers an in-depth spectroscopic comparison of the valuable diamine, 4-methoxy-N1-methylbenzene-1,2-diamine, and its key precursors. We will embark on a step-by-step journey, starting from the commercially available 4-methoxy-2-nitroaniline, moving through the acetylated intermediate, and culminating in the final methylated product. Our focus will be on the causality behind the observed spectral changes, providing researchers with the field-proven insights necessary to confidently track this synthetic sequence.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 4-methoxy-N1-methylbenzene-1,2-diamine from 4-methoxy-2-nitroaniline is a multi-step process that involves the protection of an amine, the reduction of a nitro group, and a final methylation step. Each of these transformations leaves a distinct fingerprint on the molecule's spectroscopic profile.

Synthetic_Pathway Start 4-Methoxy-2-nitroaniline Inter1 N-(4-methoxy-2-nitrophenyl)acetamide Start->Inter1 Acetylation Inter2 4-Methoxy-N1-methyl-2-nitroaniline Inter1->Inter2 Hydrolysis & Methylation Product 4-Methoxy-N1-methylbenzene-1,2-diamine Inter2->Product Reduction

Caption: Synthetic route to 4-methoxy-N1-methylbenzene-1,2-diamine.

Stage 1: The Starting Block - 4-Methoxy-2-nitroaniline

Our journey begins with 4-methoxy-2-nitroaniline, a readily available starting material. Its structure is characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a methoxy group (-OCH₃). The relative positions of these groups, particularly the electron-withdrawing nitro group ortho to the electron-donating amino group, create a distinct electronic environment that is clearly reflected in its spectra.

Spectroscopic Data Summary: 4-Methoxy-2-nitroaniline
Technique Key Observations
¹H NMR Three distinct aromatic protons, a broad singlet for the -NH₂ protons, and a sharp singlet for the -OCH₃ protons.
¹³C NMR Six unique aromatic carbon signals and one signal for the methoxy carbon.
IR (cm⁻¹) Characteristic N-H stretching bands for the primary amine, strong asymmetric and symmetric stretching for the NO₂ group, and C-O stretching for the methoxy group.
Mass Spec (m/z) Molecular ion peak corresponding to its molecular weight (168.15 g/mol )[1][2].
In-depth Spectral Analysis

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of 4-methoxy-2-nitroaniline in CDCl₃ provide a wealth of structural information[3]. The strongly electron-withdrawing nitro group at the C-2 position significantly deshields the adjacent proton (H-3), causing it to appear at a downfield chemical shift (around 7.26 ppm). Conversely, the electron-donating amino and methoxy groups shield the other aromatic protons[3]. In the ¹³C NMR spectrum, the carbons directly attached to the electronegative nitro (C-2) and amino (C-1) groups, as well as the methoxy-bearing carbon (C-4), exhibit characteristic chemical shifts that reflect the electronic effects of these substituents[3].

Table 1: NMR Data for 4-Methoxy-2-nitroaniline [3]

Assignment ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
H-37.26 (d, J=2.9 Hz)125.1
H-56.88 (dd, J=8.8, 2.9 Hz)118.0
H-66.79 (d, J=8.8 Hz)114.9
-NH₂5.90 (br s)-
-OCH₃3.79 (s)55.8
C-1-140.4
C-2-133.4
C-4-149.3

IR Spectroscopy: The IR spectrum of 4-methoxy-2-nitroaniline displays two distinct N-H stretching bands characteristic of a primary amine in the range of 3300-3500 cm⁻¹. Strong absorptions around 1530 cm⁻¹ and 1340 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. A prominent C-O stretching band for the methoxy group is typically observed around 1250 cm⁻¹.

Stage 2: The Protected Intermediate - N-(4-methoxy-2-nitrophenyl)acetamide

To facilitate the subsequent reduction of the nitro group without affecting other reactive sites, the amino group is first protected by acetylation to form N-(4-methoxy-2-nitrophenyl)acetamide[4]. This transformation introduces an acetyl group (-COCH₃) and converts the primary amine to a secondary amide.

Spectroscopic Data Summary: N-(4-methoxy-2-nitrophenyl)acetamide
Technique Key Observations
¹H NMR Appearance of a new singlet for the acetyl methyl protons and a downfield shift of the amide N-H proton. Aromatic protons will also experience slight shifts.
¹³C NMR Appearance of two new signals for the acetyl group (methyl and carbonyl carbons).
IR (cm⁻¹) Disappearance of the two N-H stretching bands of the primary amine, replaced by a single N-H stretch for the secondary amide. A strong C=O stretching band (amide I) appears around 1670 cm⁻¹.
Mass Spec (m/z) Molecular ion peak at m/z 210, reflecting the addition of an acetyl group (mass increase of 42).
In-depth Spectral Analysis

NMR Spectroscopy (Predicted): The most significant change in the ¹H NMR spectrum upon acetylation is the appearance of a sharp singlet around 2.2 ppm for the three protons of the acetyl methyl group. The broad singlet of the -NH₂ protons is replaced by a sharper singlet for the single amide proton (-NH), which will be shifted downfield due to the electron-withdrawing nature of the adjacent carbonyl group. The aromatic protons will experience minor shifts due to the change in the electronic nature of the substituent at C-1. In the ¹³C NMR spectrum, two new peaks will appear: one for the methyl carbon of the acetyl group at around 25 ppm and another for the carbonyl carbon at around 169 ppm.

IR Spectroscopy: The IR spectrum provides clear evidence of the acetylation. The two N-H stretching bands of the primary amine in the starting material will be replaced by a single, sharper N-H stretching band for the secondary amide around 3300 cm⁻¹. The most prominent new feature will be the strong amide I band (C=O stretch) appearing around 1670 cm⁻¹. The characteristic nitro group stretches will remain.

Stage 3: The Final Target - 4-Methoxy-N1-methylbenzene-1,2-diamine

The final steps involve the reduction of the nitro group to a primary amine and the introduction of a methyl group onto one of the nitrogen atoms. For the purpose of this guide, we will consider a pathway involving the reduction of N-(4-methoxy-2-nitrophenyl)acetamide, followed by hydrolysis of the amide and subsequent N-methylation. A plausible method for the final N-methylation of the resulting 4-methoxybenzene-1,2-diamine is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

Spectroscopic Data Summary: 4-Methoxy-N1-methylbenzene-1,2-diamine
Technique Key Observations
¹H NMR Disappearance of the nitro group's influence, leading to upfield shifts of aromatic protons. Appearance of a new singlet for the N-methyl group. Two distinct amine proton signals.
¹³C NMR Upfield shift of aromatic carbons, particularly C-2. Appearance of a new signal for the N-methyl carbon.
IR (cm⁻¹) Disappearance of the strong NO₂ stretching bands. Appearance of N-H stretching bands for both a primary and a secondary amine.
Mass Spec (m/z) Molecular ion peak at m/z 152, corresponding to the final product's molecular weight[2][5].
In-depth Spectral Analysis

NMR Spectroscopy (Predicted): The reduction of the nitro group has a dramatic effect on the NMR spectra. The strong deshielding effect of the nitro group is removed, causing the aromatic protons, especially the one at the C-3 position, to shift significantly upfield. The introduction of the N-methyl group will give rise to a new singlet in the ¹H NMR spectrum around 2.8-3.0 ppm. We would expect to see two distinct, broad signals for the amine protons (-NHCH₃ and -NH₂). The aromatic region will show three protons with coupling patterns reflecting their positions relative to two electron-donating amino groups and a methoxy group. In the ¹³C NMR spectrum, the carbon that was attached to the nitro group (C-2) will experience a large upfield shift. A new signal for the N-methyl carbon will appear around 30-35 ppm.

IR Spectroscopy (Predicted): The most telling change in the IR spectrum is the complete disappearance of the strong nitro group absorptions. The spectrum will now be dominated by N-H stretching vibrations. A primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), while a secondary amine (-NHCH₃) shows one. Therefore, a complex pattern of N-H stretching bands is expected in the 3300-3500 cm⁻¹ region. N-H bending vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 152, confirming the molecular weight of the final product. Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the aromatic diamine structure.

Experimental Protocols

Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide[4]
  • Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable flask.

  • To the stirred solution, add 2.46 g (24 mmol) of acetic anhydride.

  • Stir the reaction mixture continuously at room temperature for 18 hours.

  • After the reaction is complete, remove the solvent under vacuum.

  • Purify the resulting residue by recrystallization from an aqueous solution to obtain N-(4-methoxy-2-nitrophenyl)acetamide as yellow crystals.

General Procedure for Reduction of the Nitro Group

A common method for the reduction of an aromatic nitro group to an amine involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

Reduction_Workflow Start Dissolve Nitro Compound in Solvent (e.g., Ethanol) Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Add_H_Source Introduce Hydrogen Source (e.g., H₂ gas or Ammonium Formate) Add_Catalyst->Add_H_Source React Stir at Appropriate Temperature and Time Add_H_Source->React Filter Filter to Remove Catalyst React->Filter Evaporate Remove Solvent in vacuo Filter->Evaporate Purify Purify Product (e.g., Recrystallization) Evaporate->Purify

Caption: General workflow for the reduction of an aromatic nitro group.

General Procedure for N-Methylation (Eschweiler-Clarke Reaction)
  • To a solution of the diamine in formic acid, add aqueous formaldehyde.

  • Heat the reaction mixture to reflux for several hours until the evolution of CO₂ ceases.

  • Cool the reaction mixture and make it basic by adding a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent, and purify the product, typically by column chromatography.

Conclusion

The spectroscopic comparison of 4-methoxy-N1-methylbenzene-1,2-diamine and its precursors provides a clear and instructive example of how fundamental spectroscopic principles can be applied to monitor a synthetic pathway. Each reaction step—acetylation, reduction, and methylation—imparts a unique and predictable set of changes in the NMR, IR, and mass spectra. By understanding these spectroscopic signatures, researchers can confidently navigate the synthesis, ensuring the identity and purity of their intermediates and final product, a critical aspect of rigorous scientific research and drug development.

References

  • Hines, J., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(3). Available at: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297–300. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Quick Company. (n.d.). Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-methoxy-N-methylbenzene-1,2-diamine. Available at: [Link]

Sources

A Comparative Guide to the Fluorescent Properties of 4-Methoxy-N¹-methylbenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the fluorescent properties of derivatives based on the 4-methoxy-N¹-methylbenzene-1,2-diamine scaffold. We will explore how structural modifications to this core molecule influence its photophysical characteristics, offering a framework for the rational design of novel fluorophores for applications in biological imaging, sensing, and materials science. The insights and protocols herein are grounded in established principles of fluorescence chemistry and spectroscopy.

Introduction: The Versatile Phenylenediamine Scaffold

The o-phenylenediamine core is a privileged scaffold in the development of fluorescent probes. Its electron-rich nature makes it a potent electron donor, and its derivatives are often sensitive to their local environment, making them excellent candidates for sensors.[1] Specifically, the 4-methoxy-N¹-methylbenzene-1,2-diamine structure offers a versatile platform for chemical modification. The methoxy and methyl groups provide a baseline of electron-donating character, and the free amino group (at the 2-position) serves as a convenient handle for introducing a wide range of functional moieties.

The central thesis of this guide is that by strategically modifying this core structure, one can precisely tune the resulting molecule's fluorescent properties—such as emission wavelength, intensity (quantum yield), and sensitivity to environmental factors. This process of rational design is critical for developing probes tailored to specific applications, from imaging intracellular analytes to creating advanced photo-responsive materials.

The Parent Compound: 4-Methoxy-N¹-methylbenzene-1,2-diamine

Before exploring its derivatives, it is essential to characterize the parent compound.

  • Chemical Structure:

    
    
    
  • CAS Number: 3360-78-9[2][3][4]

  • Molecular Formula: C₈H₁₂N₂O[2][3][4]

  • Molecular Weight: 152.19 g/mol [2][3]

This molecule serves as our baseline (Derivative A) for comparison. Its inherent fluorescence is expected to be modest, but it provides the foundational electronic properties upon which more complex fluorophores can be built.

The Causality of Fluorescence: How Structure Dictates Photophysical Properties

The fluorescence of an organic molecule is intimately linked to its electronic structure. The introduction of different chemical groups can dramatically alter how the molecule absorbs and emits light. This is primarily governed by the interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

When a fluorophore contains both an EDG and an EWG, it can exhibit an intramolecular charge transfer (ICT) character.[5] Upon photoexcitation, an electron is promoted from a high-energy occupied orbital, often localized on the donor part of the molecule, to a low-energy unoccupied orbital, typically localized on the acceptor part. This excited state is more polar than the ground state. The relaxation from this ICT state back to the ground state is what produces the fluorescent emission.

The key principles for tuning fluorescence are:

  • Extending π-Conjugation: Increasing the size of the delocalized π-electron system generally leads to a bathochromic (red) shift in both absorption and emission spectra, meaning the molecule will absorb and emit light at longer wavelengths.

  • Strength of Donor/Acceptor Groups: Increasing the electron-donating strength of the EDG or the electron-withdrawing strength of the EWG enhances the ICT character. This typically results in a significant red shift in emission and often increases the Stokes shift (the separation between absorption and emission maxima).[6][7]

  • Solvatochromism: Because the ICT excited state is highly polar, its energy is sensitive to the polarity of the surrounding solvent. In more polar solvents, the excited state is stabilized, leading to a red-shifted emission.[5] This property is valuable for creating probes that can report on the polarity of their microenvironment.

Comparative Analysis of Hypothetical Derivatives

While a comprehensive experimental dataset for a full series of 4-methoxy-N¹-methylbenzene-1,2-diamine derivatives is not available in a single source, we can construct a logical comparison based on the established principles discussed above. We will consider three hypothetical derivatives and compare them to the parent compound.

  • Derivative A: Parent Compound (4-methoxy-N¹-methylbenzene-1,2-diamine)

  • Derivative B: N-Acetyl Derivative (An EWG, acetyl group, is added to the N²-amine)

  • Derivative C: N-Dansyl Derivative (A large, conjugated, and strongly electron-withdrawing dansyl group is added)

  • Derivative D: N-Nitrobenzyl Derivative (An EWG, nitrobenzyl group, is added)[8]

The following table summarizes the predicted fluorescent properties based on these structural modifications.

DerivativeModifying Group (at N²)Group TypePredicted Excitation (λ_ex)Predicted Emission (λ_em)Predicted Stokes ShiftPredicted Quantum Yield (Φ_F)Rationale
A -H(Reference)UV (~310 nm)UV-Vis (~360 nm)ModerateLowLimited conjugation and weak intrinsic charge transfer.
B -C(O)CH₃ (Acetyl)Weak EWGSlight Red Shift (~320 nm)Red Shift (~390 nm)Moderate-LargeModerateIntroduction of an EWG creates a donor-acceptor pair, inducing ICT character.
C -SO₂-Naphthyl (Dansyl)Strong EWG / Large π-systemSignificant Red Shift (~350 nm)Significant Red Shift (~520 nm)Very LargeHighThe dansyl group greatly extends π-conjugation and is a strong EWG, leading to a highly efficient ICT state.[9][10]
D -CH₂-Ph-NO₂ (Nitrobenzyl)Strong EWGRed Shift (~340 nm)Red Shift (~480 nm)LargeLow-ModerateThe nitro group is a powerful EWG, but the non-conjugated methylene (-CH₂-) linker partially decouples it from the core, potentially leading to non-radiative decay pathways that quench fluorescence.

This predictive framework illustrates the power of synthetic chemistry to modulate fluorescent outputs. The introduction of a simple acetyl group should induce a noticeable change, while a large, conjugated group like dansyl is expected to transform the molecule into a highly efficient, visible-light-emitting fluorophore.

Experimental Protocols and Validation

To validate these predictions and characterize any new derivative, a standardized set of photophysical measurements is required.

Workflow for Characterization of Fluorescent Properties

The overall process for characterizing a new fluorescent derivative follows a logical sequence from synthesis to detailed photophysical analysis.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurement cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, HR-MS) purification->characterization sample_prep Sample Preparation (Solvent, Concentration) characterization->sample_prep Pure Compound abs_spec UV-Vis Absorption Spectroscopy sample_prep->abs_spec fluo_spec Fluorescence Spectroscopy (Excitation & Emission) sample_prep->fluo_spec abs_spec->fluo_spec Determine λ_ex qy_measurement Quantum Yield Determination abs_spec->qy_measurement Absorbance at λ_ex fluo_spec->qy_measurement data_processing Data Processing & Plotting property_calc Calculation of Stokes Shift, Φ_F data_processing->property_calc conclusion conclusion property_calc->conclusion Final Properties

Caption: Experimental workflow for characterizing novel fluorophores.

Step-by-Step Protocol: Fluorescence Quantum Yield Determination

The quantum yield (Φ_F) is a critical measure of a fluorophore's emission efficiency. It is determined ratiometrically using a well-characterized fluorescent standard.

Objective: To determine the fluorescence quantum yield of a derivative relative to a standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Materials:

  • Derivative compound

  • Fluorescent standard (Quinine Sulfate)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the derivative compound in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the standard and the derivative, ensuring the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (λ_ex). The λ_ex should be the same for the sample and the standard if possible.

  • Measure Emission Spectra: For each dilution, record the fluorescence emission spectrum on the spectrofluorometer, ensuring the excitation and emission slit widths are kept constant.

  • Integrate Emission Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: For both the standard and the derivative, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradient: Determine the gradient (slope) of the straight line for both plots. Let these be Grad_sample and Grad_std.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):

    Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).

This self-validating protocol, by relying on a plot of multiple concentrations, ensures that the measurements are within the linear response range of the instrument and minimizes errors from a single-point measurement.

Structure-Property Relationships Visualized

The influence of different substituent types on the core scaffold can be summarized in a logical diagram.

G cluster_EDG Addition of Electron-Donating Group (EDG) cluster_EWG Addition of Electron-Withdrawing Group (EWG) Core 4-Methoxy-N¹-methyl-1,2-diamine Scaffold EDG_Effect Strengthens Overall Donor Character Core->EDG_Effect e.g., -NH₂, -OR EWG_Effect Induces Intramolecular Charge Transfer (ICT) Core->EWG_Effect e.g., -C(O)R, -SO₂R, -NO₂ EDG_Result Hypsochromic (Blue) Shift Decreased Stokes Shift EDG_Effect->EDG_Result EWG_Result Bathochromic (Red) Shift Increased Stokes Shift Increased Quantum Yield EWG_Effect->EWG_Result

Caption: Influence of substituents on fluorophore properties.

Conclusion and Future Outlook

The 4-methoxy-N¹-methylbenzene-1,2-diamine core is a highly adaptable platform for the development of novel fluorophores. As demonstrated through established photophysical principles, the introduction of electron-withdrawing groups is a powerful strategy to induce and enhance intramolecular charge transfer, leading to red-shifted emission, larger Stokes shifts, and improved quantum yields. The precise properties can be fine-tuned by varying the nature, strength, and conjugation of the appended functional group.

For researchers and drug development professionals, this rational design approach allows for the creation of bespoke molecular tools. By following rigorous experimental protocols for synthesis and characterization, new derivatives can be developed and validated for applications requiring specific spectral properties, such as multiplex imaging, FRET-based assays, or environmentally sensitive probes. The continued exploration of this chemical space will undoubtedly yield next-generation fluorophores with superior performance and utility in both basic research and clinical diagnostics.

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